molecular formula C15H13NO3S2 B10820652 Epalrestat-d5

Epalrestat-d5

Cat. No.: B10820652
M. Wt: 324.4 g/mol
InChI Key: CHNUOJQWGUIOLD-CUEOMABLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epalrestat-d5 (CAS 2755644-33-6) is a deuterated analog of Epalrestat, intended for use as an internal standard in the accurate quantification of Epalrestat by GC- or LC-MS, ensuring reliability in analytical method development and validation . The unlabeled Epalrestat is a potent, non-competitive, and reversible inhibitor of aldose reductase (AR), the rate-limiting enzyme in the polyol pathway . By inhibiting AR, Epalrestat reduces the accumulation of intracellular sorbitol, a key mechanism believed to contribute to diabetic complications such as neuropathy . Research further indicates that Epalrestat possesses marked anticancer activities in experimental models, showing synergistic effects when combined with chemotherapeutic agents like doxorubicin and sorafenib, largely through the inhibition of aldose reductases AKR1B1 and AKR1B10 and the blockade of the epithelial-mesenchymal transition . This product is supplied for analytical purposes such as Quality Control (QC) during commercial production or for Abbreviated New Drug Application (ANDA) processes . Chemical Identifiers: • : 2755644-33-6 • Rel. : 82159-09-9 (Unlabelled) • Molecular Formula : C15H8D5NO3S2 • Molecular Weight : 324.4 g/mol This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H13NO3S2

Molecular Weight

324.4 g/mol

IUPAC Name

2-[(5Z)-5-[(E)-2-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C15H13NO3S2/c1-10(7-11-5-3-2-4-6-11)8-12-14(19)16(9-13(17)18)15(20)21-12/h2-8H,9H2,1H3,(H,17,18)/b10-7+,12-8-/i2D,3D,4D,5D,6D

InChI Key

CHNUOJQWGUIOLD-CUEOMABLSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C(\C)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O)[2H])[2H]

Canonical SMILES

CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)CC(=O)O

Origin of Product

United States

Foundational & Exploratory

The Role of Epalrestat-d5 as an Internal Standard in Bioanalytical Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Epalrestat and the critical role of its deuterated analog, Epalrestat-d5, as an internal standard in quantitative bioanalytical methods. This document details the underlying principles, experimental protocols, and data supporting its application, offering a comprehensive resource for researchers in pharmacology and drug development.

Introduction: Epalrestat and the Need for Precise Quantification

Epalrestat is a non-competitive and reversible inhibitor of the aldose reductase enzyme.[1] Under hyperglycemic conditions, as seen in diabetes mellitus, the polyol pathway becomes overactive, leading to the conversion of excess glucose into sorbitol by aldose reductase. This accumulation of sorbitol in various tissues is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy. Epalrestat works by blocking this pathway, thereby preventing the accumulation of sorbitol and mitigating its downstream detrimental effects.

Accurate and precise quantification of Epalrestat in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to ensure the reliability of the results by correcting for variability during sample preparation and analysis. This compound, a deuterated form of Epalrestat, serves as an ideal internal standard for this purpose.

Mechanism of Action of this compound as an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to all samples, including calibrators and quality controls. The IS helps to correct for the potential loss of the analyte during sample processing and for variations in instrument response.

Deuterated compounds, such as this compound, are considered the gold standard for use as internal standards in mass spectrometry-based assays. The key advantages of using a stable isotope-labeled internal standard like this compound include:

  • Similar Chemical and Physical Properties: this compound is chemically identical to Epalrestat, with the only difference being the replacement of five hydrogen atoms with deuterium atoms. This results in nearly identical chromatographic retention times and extraction recoveries.

  • Co-elution with the Analyte: Because of its similar properties, this compound co-elutes with Epalrestat during chromatographic separation. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix.

  • Mass-based Differentiation: Despite their similar chemical behavior, Epalrestat and this compound have different molecular weights and are therefore easily distinguished by the mass spectrometer. This allows for their simultaneous detection and quantification.

By calculating the ratio of the analyte's response to the internal standard's response, variations introduced during the analytical process can be effectively normalized, leading to highly accurate and precise quantification.

Signaling Pathway of Epalrestat's Therapeutic Action

The therapeutic effect of Epalrestat is achieved through the inhibition of the polyol pathway. The following diagram illustrates this pathway and the point of intervention by Epalrestat.

Polyol_Pathway cluster_legend Legend Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Complications Diabetic Complications Sorbitol->Complications Accumulation & Osmotic Stress Epalrestat Epalrestat Aldose Reductase Aldose Reductase Epalrestat->Aldose Reductase Inhibition key_metabolite Metabolite key_inhibitor Inhibitor key_outcome Pathological Outcome

Caption: The Polyol Pathway and the inhibitory action of Epalrestat on Aldose Reductase.

Quantitative Data from a Validated UHPLC-MS/MS Method

The following tables summarize the quantitative data from a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the determination of Epalrestat in human plasma using this compound as the internal standard.[2][3]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterValue
Linear Range10.0 - 8000 ng/mL
Correlation Coefficient (r)≥ 0.99
LLOQ10.0 ng/mL

Table 2: Precision and Accuracy

Quality Control (QC) LevelConcentration (ng/mL)Within-run Precision (%RSD)Between-run Precision (%RSD)Within-run Accuracy (%RE)Between-run Accuracy (%RE)
LLOQ10.0< 9.3%< 9.3%-8.4% to 4.2%-8.4% to 4.2%
Low QC20.0< 9.3%< 9.3%-8.4% to 4.2%-8.4% to 4.2%
Medium QC200< 9.3%< 9.3%-8.4% to 4.2%-8.4% to 4.2%
High QC6400< 9.3%< 9.3%-8.4% to 4.2%-8.4% to 4.2%

Table 3: Recovery and Matrix Effect

AnalyteLow QC Recovery (%)Medium QC Recovery (%)High QC Recovery (%)Low QC Matrix Effect (%)Medium QC Matrix Effect (%)High QC Matrix Effect (%)
EpalrestatHighHighHighNot SignificantNot SignificantNot Significant
This compoundHighHighHighNot SignificantNot SignificantNot Significant

Experimental Protocols

This section provides a detailed methodology for the quantification of Epalrestat in human plasma using this compound as an internal standard, based on a validated UHPLC-MS/MS method.[2][3]

Sample Preparation
  • Thaw frozen human plasma samples at room temperature.

  • To a 1.5 mL centrifuge tube, add 20 µL of the plasma sample.

  • Add 100 µL of the internal standard working solution (this compound in acetonitrile) to the plasma sample.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the mixture at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for UHPLC-MS/MS analysis.

Chromatographic Conditions
  • UHPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 column (2.1 × 50 mm, 1.7 μm)

  • Mobile Phase A: 2 mM ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 2 µL

  • Column Temperature: 40°C

  • Gradient Elution:

    Time (min) %A %B
    0.0 70 30
    0.5 70 30
    0.8 10 90
    1.5 10 90
    1.6 70 30

    | 2.0 | 70 | 30 |

Mass Spectrometric Conditions
  • Mass Spectrometer: Triple quadrupole tandem mass spectrometer

  • Ionization Source: Electrospray ionization (ESI)

  • Ionization Mode: Negative

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z)
    Epalrestat 318.0 58.0

    | this compound | 323.0 | 58.0 |

  • Capillary Voltage: 2.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 1000 L/h

  • Cone Gas Flow: 50 L/h

Experimental Workflow

The following diagram outlines the typical workflow for a bioanalytical method development and validation study using this compound as an internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing & Analysis cluster_validation Method Validation Plasma Plasma Sample (20 µL) Add_IS Add this compound (Internal Standard) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UHPLC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI-) Separate->Ionize Detect Tandem Mass Spectrometry (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Epalrestat / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Report Generate Report Calibrate->Report Linearity Linearity Report->Linearity Precision Precision Accuracy Accuracy Recovery Recovery MatrixEffect Matrix Effect Stability Stability

References

An In-Depth Technical Guide to the Physicochemical Properties of Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat-d5 is the deuterated analog of Epalrestat, a non-competitive and reversible inhibitor of the aldose reductase enzyme.[1] It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies of Epalrestat, a drug employed in the management of diabetic neuropathy. The incorporation of five deuterium atoms on the phenyl ring provides a distinct mass signature for mass spectrometry-based quantification, without significantly altering its chemical properties.[2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its relevant biological pathway.

Physicochemical Properties

The core physicochemical properties of this compound are summarized in the table below. These properties are crucial for its application in analytical methodologies and for understanding its behavior in biological systems.

PropertyValueReference
Chemical Name (5Z)-5-[(2E)-2-Methyl-3-(phenyl-d5)-2-propen-1-ylidene]-4-oxo-2-thioxo-3-thiazolidineacetic acid[3]
Molecular Formula C₁₅H₈D₅NO₃S₂[4][5]
Molecular Weight 324.43 g/mol [2][4]
Appearance Orange Solid[6]
Melting Point >223°C (decomposition)[6]
Solubility Slightly soluble in DMSO and Methanol[5][6]
Purity ≥99% deuterated forms (d₁-d₅)[5]
Storage Temperature -20°C[4]

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound. These protocols are based on established analytical techniques for Epalrestat and other small molecules, adapted for the deuterated analog.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid phase.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 3-4 mm.[7]

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube containing the sample is placed in the heating block of the apparatus.

    • The temperature is ramped at a rate of 10°C per minute to approach the expected melting point, and then the heating rate is reduced to 1-2°C per minute for precise measurement.[8]

    • The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded.[9] The process is repeated to ensure accuracy.

Solubility Assessment

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., DMSO, methanol, water) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: The saturated solution is filtered through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Objective: To assess the purity of this compound and to quantify its concentration in solution.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.5% ammonium acetate, pH adjusted to 3.0 with o-phosphoric acid) and organic solvents (e.g., methanol and acetonitrile) in a specific ratio (e.g., 40:40:20 v/v/v).[11]

  • Flow Rate: A constant flow rate, typically 1.0 mL/min.

  • Detection: UV detection at a wavelength of 293 nm.[11]

  • Procedure:

    • A standard solution of this compound of known concentration is prepared and injected into the HPLC system to determine its retention time.

    • The sample solution is then injected.

    • The purity is assessed by examining the chromatogram for the presence of any impurity peaks. The area of the main peak relative to the total area of all peaks gives an indication of purity.

    • For quantification, a calibration curve is generated using a series of standard solutions of known concentrations. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Objective: To confirm the identity and accurately quantify this compound, particularly in complex matrices. As this compound is primarily used as an internal standard, this method is crucial for its application.

Methodology:

  • Instrumentation: An LC system coupled to a tandem mass spectrometer.

  • Chromatographic Conditions: Similar to the HPLC method described above.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for carboxylic acids.

    • Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor a specific precursor-to-product ion transition for this compound. Given the molecular weight of 324.43, the precursor ion [M-H]⁻ would be approximately m/z 323.4. The specific product ions would be determined through infusion experiments. For the non-deuterated Epalrestat (MW 319.4), a common transition is m/z 318 → 58.[12]

  • Procedure:

    • The sample is introduced into the LC-MS/MS system.

    • The retention time and the specific mass transition confirm the identity of this compound.

    • Quantification is achieved by comparing the peak area of the analyte's MRM transition to that of a known amount of a suitable internal standard (if not using this compound as the internal standard itself).

Mechanism of Action: Aldose Reductase Inhibition

Epalrestat functions by inhibiting the enzyme aldose reductase, which is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol. This accumulation is implicated in the pathogenesis of diabetic complications, such as neuropathy. By blocking aldose reductase, Epalrestat prevents the conversion of excess glucose to sorbitol.

AldoseReductaseInhibition cluster_Cell Cellular Environment (Hyperglycemia) cluster_PolyolPathway Polyol Pathway Glucose Excess Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol (Accumulation) DiabeticComplications Diabetic Complications (e.g., Neuropathy) Sorbitol->DiabeticComplications Osmotic Stress SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose Epalrestat_d5 This compound Epalrestat_d5->AldoseReductase Inhibition

Caption: Mechanism of action of this compound via inhibition of the aldose reductase enzyme in the polyol pathway.

Experimental Workflow for Quantification using this compound as an Internal Standard

The primary application of this compound is as an internal standard for the accurate quantification of Epalrestat in biological samples. The following diagram illustrates a typical experimental workflow.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Quantification Quantification BiologicalSample Biological Sample (e.g., Plasma, Urine) Spike_IS Spike with This compound (IS) BiologicalSample->Spike_IS Extraction Protein Precipitation & Extraction Spike_IS->Extraction FinalExtract Final Extract for Analysis Extraction->FinalExtract LC_Separation Liquid Chromatography (Separation) FinalExtract->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Detection) LC_Separation->MS_Detection DataProcessing Data Processing MS_Detection->DataProcessing PeakAreaRatio Calculate Peak Area Ratio (Epalrestat / this compound) DataProcessing->PeakAreaRatio CalibrationCurve Compare to Calibration Curve PeakAreaRatio->CalibrationCurve FinalConcentration Determine Epalrestat Concentration CalibrationCurve->FinalConcentration

Caption: Workflow for the quantification of Epalrestat using this compound as an internal standard via LC-MS/MS.

References

An In-depth Technical Guide to the Role of Epalrestat-d5 in Diabetic Neuropathy Research Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diabetic neuropathy is a prevalent and debilitating complication of diabetes mellitus, characterized by nerve damage resulting from prolonged hyperglycemia.[1] The pathogenesis is complex, but a key mechanism involves the overactivation of the polyol pathway.[2][3] In this pathway, the enzyme aldose reductase converts excess glucose into sorbitol.[4] The intracellular accumulation of sorbitol leads to osmotic stress, while the consumption of its cofactor NADPH depletes cellular antioxidant capacity, resulting in oxidative stress and subsequent nerve cell damage.[4][5]

Epalrestat is a noncompetitive and reversible aldose reductase inhibitor that directly targets this pathogenic mechanism.[1] By blocking the conversion of glucose to sorbitol, it mitigates osmotic and oxidative stress, thereby protecting nerve cells.[2][4] Clinical studies have demonstrated its efficacy in improving symptoms of diabetic neuropathy, such as pain, numbness, and tingling, as well as objective measures like nerve conduction velocity.[2][6]

In the context of preclinical and clinical research, accurate quantification of a drug in biological matrices is paramount for pharmacokinetic and pharmacodynamic studies. This is where isotopically labeled compounds like Epalrestat-d5 become indispensable. This compound is a deuterated form of Epalrestat, where five hydrogen atoms on the phenyl group have been replaced with deuterium.[7][8][9] Its primary role in research is to serve as an internal standard for the precise quantification of Epalrestat using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[7] This guide provides a detailed overview of Epalrestat's mechanism, the critical role of this compound in research models, and the experimental protocols used to evaluate its efficacy.

Core Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, the increased intracellular glucose concentration drives the polyol pathway. Aldose reductase, the rate-limiting enzyme, converts glucose to sorbitol.[4] This process consumes NADPH, a crucial cofactor for regenerating the antioxidant glutathione.[4] The resulting sorbitol accumulation causes osmotic stress, while NADPH depletion leads to increased oxidative stress, both of which contribute to nerve fiber damage.[2] Epalrestat acts as a potent inhibitor of aldose reductase, breaking this cycle of damage.[1]

cluster_0 Hyperglycemia cluster_1 Polyol Pathway cluster_2 Pathophysiology Glucose Excess Intracellular Glucose AR Aldose Reductase Glucose->AR Substrate Sorbitol Sorbitol Accumulation AR->Sorbitol Catalyzes NADPH NADPH Depletion AR->NADPH Consumes NADPH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress OxidativeStress Oxidative Stress NADPH->OxidativeStress NerveDamage Nerve Damage & Diabetic Neuropathy OsmoticStress->NerveDamage OxidativeStress->NerveDamage Epalrestat Epalrestat Epalrestat->AR Inhibits

Diagram 1: Epalrestat's inhibition of the polyol pathway.

Role of this compound in Research Models

This compound is a stable isotope-labeled analog of Epalrestat.[8] The replacement of five hydrogen atoms with deuterium results in a molecule that is chemically identical to Epalrestat but has a higher molecular weight. This mass difference is the key to its utility. In quantitative analysis using mass spectrometry, Epalrestat and this compound can be easily distinguished by their different mass-to-charge ratios (m/z).[10]

This compound is used as an internal standard (IS) in bioanalytical methods.[7] A known amount of the IS is added to every sample (e.g., plasma, tissue homogenate) before processing. Because the IS behaves identically to the analyte (Epalrestat) during extraction, chromatography, and ionization, any sample loss or variation in instrument response affects both compounds equally. By measuring the ratio of the analyte's signal to the IS's signal, researchers can achieve highly accurate and precise quantification of Epalrestat, which is essential for determining its pharmacokinetic profile.[10][11]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification BioSample Biological Sample (Plasma, Tissue) Add_IS Add Known Amount of this compound (IS) BioSample->Add_IS Extraction Protein Precipitation & Extraction Add_IS->Extraction LC LC Separation Extraction->LC MS Mass Spectrometry Detection LC->MS Ratio Calculate Peak Area Ratio (Epalrestat / this compound) MS->Ratio Concentration Determine Accurate Epalrestat Concentration Ratio->Concentration

Diagram 2: Workflow for quantifying Epalrestat using this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for Epalrestat from various research studies.

Table 1: Inhibitory Activity of Epalrestat

Target Species/Tissue IC₅₀ Value (µM) Reference
Aldose Reductase Rat Lens 0.01 [7]
Aldose Reductase Human Placenta 0.26 [7]
Sorbitol Accumulation Rat Lens (in vitro) 1.5 [7]
Sorbitol Accumulation Rat Sciatic Nerve (in vitro) 5.0 [7]

| Sorbitol Accumulation | Human Erythrocytes (in vitro) | 1.5 |[7] |

Table 2: Pharmacokinetic Parameters of Epalrestat in Rodent Models

Species Dose (Oral) Cₘₐₓ (ng/mL) AUC₀₋₂₄ (ng·h/mL) t₁/₂ (h) Reference
Wistar Rats 10 mg/kg 4077 ± 1327 8989 ± 1590 2.9 ± 1.4 [10]

| C57BL/6J Mice | Single Dose | 36,230 ± 7,390 | 29,086.5 | 1.2 |[12] |

Table 3: Efficacy of Epalrestat in Diabetic Neuropathy Models

Model Treatment Outcome Measure Result Reference
STZ-induced Diabetic Rats 20 and 40 mg/kg Motor Nerve Conduction Velocity Improved [7]
STZ-induced Diabetic Rats 20 and 40 mg/kg Sciatic Nerve Sorbitol Content Decreased [7]
STZ-induced Diabetic Rats 100 mg/kg for 6 weeks Sciatic Nerve Ultrastructure Reduced injury to nerve fibers and Schwann cells [5]

| STZ-induced Diabetic Rats | 100 mg/kg for 6 weeks | Antioxidant Enzyme Activity | Increased (SOD, CAT, GPX) |[5] |

Experimental Protocols

Aldose Reductase Inhibition Assay (In Vitro)

This protocol describes a colorimetric assay to measure the inhibitory activity of Epalrestat on aldose reductase by monitoring NADPH consumption.[13]

Methodology:

  • Prepare Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing phosphate buffer, NADPH, and a suitable substrate for aldose reductase (e.g., DL-glyceraldehyde).

  • Add Inhibitor: Add various concentrations of Epalrestat (dissolved in DMSO) to the wells. Include a positive control (another known inhibitor) and a negative control (DMSO vehicle).

  • Initiate Reaction: Add a purified aldose reductase enzyme solution to each well to start the reaction.

  • Measure Absorbance: Immediately measure the absorbance at 340 nm (the wavelength at which NADPH absorbs light) in kinetic mode using a microplate spectrophotometer.

  • Monitor Reaction: Continue to read the absorbance at 340 nm at regular intervals (e.g., every 5 minutes) for 60-90 minutes at 37°C.

  • Data Analysis: The rate of decrease in absorbance at 340 nm is proportional to the rate of NADPH consumption and thus to the enzyme's activity. Calculate the percentage of inhibition for each Epalrestat concentration and determine the IC₅₀ value.

A Prepare Reaction Mix (Buffer, NADPH, Substrate) in 96-well plate B Add Test Compounds (Epalrestat, Controls) A->B C Add Aldose Reductase Enzyme to Initiate B->C D Measure Absorbance at 340nm (Kinetic Mode) C->D E Incubate at 37°C Monitor for 60-90 min D->E F Calculate Rate of NADPH Consumption E->F G Determine % Inhibition and IC50 Value F->G

Diagram 3: Workflow for an in vitro aldose reductase inhibition assay.
Nerve Conduction Velocity (NCV) Measurement in Rodent Models

NCV measurement is a gold-standard electrophysiological assessment for evaluating nerve function in animal models of diabetic neuropathy.[14][15]

Methodology:

  • Animal Preparation: Anesthetize the diabetic rodent (e.g., rat or mouse) with an appropriate anesthetic (e.g., ketamine/xylazine).[16]

  • Temperature Control: Monitor and maintain the animal's body and near-nerve temperature at a constant level (e.g., 37°C) using a warming lamp and probe, as temperature significantly affects NCV.[14][16]

  • Electrode Placement: For sciatic motor NCV, place stimulating electrodes at two points along the sciatic nerve (e.g., sciatic notch and knee). Place recording electrodes on the plantar muscles of the foot.[16]

  • Nerve Stimulation: Deliver a supramaximal electrical stimulus at both proximal and distal sites.

  • Record Latency: Record the latency (time from stimulus to the onset of the muscle action potential) for both stimulation points.

  • Calculate NCV: Measure the distance between the two stimulation points. Calculate the motor NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms))

  • Sensory NCV: A similar procedure can be followed for sensory nerves (e.g., tail nerve), with appropriate adjustments to electrode placement.[16]

A Anesthetize Rodent & Maintain Body Temp B Place Stimulating Electrodes (Proximal & Distal) A->B C Place Recording Electrodes on Muscle A->C D Stimulate Nerve at Proximal Site & Record Latency B->D E Stimulate Nerve at Distal Site & Record Latency B->E G Calculate NCV: Distance / (Lat_prox - Lat_dist) D->G E->G F Measure Distance Between Stimulation Sites F->G

Diagram 4: Experimental workflow for NCV measurement.
Histopathological Analysis of Peripheral Nerves

Histopathology allows for the direct visualization of structural changes in nerve tissue, such as axonal degeneration, demyelination, and Schwann cell abnormalities, which are hallmarks of diabetic neuropathy.[3][17][18]

Methodology:

  • Tissue Collection: Euthanize the animal and carefully dissect the peripheral nerve of interest (e.g., sciatic or sural nerve).

  • Fixation: Immediately fix the nerve tissue in an appropriate fixative (e.g., 4% paraformaldehyde or glutaraldehyde).

  • Processing & Embedding: Dehydrate the tissue through a series of alcohol grades, clear it with xylene, and embed it in paraffin wax or resin for sectioning.

  • Sectioning: Cut thin sections (e.g., 5-10 µm for paraffin, 1 µm for resin) using a microtome.

  • Staining: Mount the sections on glass slides and perform staining. Common stains include:

    • Hematoxylin and Eosin (H&E): For general morphology.[3]

    • Luxol Fast Blue: To visualize myelin sheaths.[17]

    • Toluidine Blue: For high-resolution imaging of myelinated fibers in resin sections.[19]

  • Microscopy and Analysis: Examine the stained sections under a light microscope. Quantify pathological changes such as nerve fiber density, myelin thickness, and the presence of axonal swelling or "onion bulb" formations.[17]

A Dissect Peripheral Nerve (e.g., Sciatic Nerve) B Fix Tissue (e.g., Paraformaldehyde) A->B C Process, Dehydrate, & Embed in Paraffin/Resin B->C D Section Tissue with Microtome C->D E Stain Sections (H&E, Luxol Fast Blue) D->E F Microscopic Examination & Morphometric Analysis E->F

Diagram 5: Workflow for histopathological analysis of nerves.

Conclusion

Epalrestat represents a targeted therapeutic strategy for diabetic neuropathy by directly inhibiting aldose reductase and mitigating the damaging effects of the polyol pathway. In the research and development of this and other therapies, this compound serves as a critical tool. Its use as a stable isotope-labeled internal standard enables the highly accurate and precise quantification of Epalrestat in complex biological matrices. This analytical rigor is fundamental to understanding the drug's pharmacokinetic and pharmacodynamic properties, thereby facilitating the robust evaluation of its efficacy and safety in preclinical research models and eventual clinical application. The combination of targeted drug action and precise analytical methodology continues to advance our ability to combat the debilitating complications of diabetes.

References

The Application of Epalrestat-d5 in Preclinical Pharmacokinetic Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the strategic application of Epalrestat-d5, a deuterated analog of the aldose reductase inhibitor Epalrestat, in preclinical pharmacokinetic (PK) studies. The substitution of hydrogen with deuterium atoms at specific metabolically active positions can significantly alter the drug's metabolic fate, offering a potential avenue for improving its pharmacokinetic profile. This guide details the underlying principles, experimental designs, bioanalytical methodologies, and expected outcomes of utilizing this compound in drug development. The content is structured to provide researchers with the necessary framework to design and execute robust preclinical PK studies, ultimately enabling a more thorough understanding of the therapeutic potential of this modified compound.

Introduction: The Rationale for Deuteration in Drug Discovery

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium, has emerged as a valuable strategy in drug development to enhance the pharmacokinetic properties of therapeutic agents.[1][2][3][4] The fundamental principle lies in the kinetic isotope effect (KIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[4] This increased bond strength can decrease the rate of metabolic reactions that involve the cleavage of this bond, often mediated by cytochrome P450 (CYP) enzymes.[5]

Key advantages of deuteration can include:

  • Reduced metabolism: A slower rate of metabolic breakdown can lead to a longer drug half-life.

  • Increased systemic exposure: A lower metabolic clearance results in higher overall drug concentrations in the body.

  • Improved safety profile: Deuteration can potentially reduce the formation of toxic metabolites.[1]

  • Less frequent dosing: A longer half-life may allow for a more convenient dosing regimen for patients.

Epalrestat is an aldose reductase inhibitor used in the management of diabetic peripheral neuropathy.[6][7] It acts by inhibiting the aldose reductase enzyme in the polyol pathway, thereby reducing the accumulation of sorbitol, a key contributor to diabetic complications.[8][9] While effective, its pharmacokinetic properties, such as its half-life, could potentially be improved to enhance its therapeutic efficacy. The use of this compound in preclinical studies aims to investigate whether deuteration can favorably alter its pharmacokinetic profile.

Epalrestat's Mechanism of Action: The Polyol Pathway

Epalrestat's therapeutic effect is derived from its inhibition of aldose reductase, a key enzyme in the polyol pathway of glucose metabolism.[8][9] Under hyperglycemic conditions, excess glucose is shunted into this pathway, leading to the accumulation of sorbitol and fructose, which can cause osmotic stress and cellular damage, contributing to diabetic complications like neuropathy.

cluster_enzymes Enzymes Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Aldose_Reductase Aldose_Reductase Fructose Fructose Sorbitol->Fructose NAD+ -> NADH Sorbitol_Dehydrogenase Sorbitol_Dehydrogenase Diabetic_Complications Diabetic_Complications Sorbitol->Diabetic_Complications Fructose->Diabetic_Complications Aldose_Reductase->Sorbitol Sorbitol_Dehydrogenase->Fructose Epalrestat Epalrestat Epalrestat->Aldose_Reductase Inhibition

Figure 1: The Polyol Pathway and the inhibitory action of Epalrestat.

Preclinical Pharmacokinetic Study Design for this compound

A well-designed preclinical PK study is crucial to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and compare it to its non-deuterated counterpart.

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical pharmacokinetic study of this compound.

cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase Animal_Acclimatization Animal Acclimatization (e.g., C57BL/6J mice) Dosing Dosing (Oral Gavage) Animal_Acclimatization->Dosing Dose_Formulation Dose Formulation (Epalrestat & this compound) Dose_Formulation->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24h) Dosing->Blood_Sampling Tissue_Collection Tissue Collection (Liver, Kidney, etc.) Dosing->Tissue_Collection Terminal Sample_Processing Plasma & Tissue Sample Processing Blood_Sampling->Sample_Processing Tissue_Collection->Sample_Processing Bioanalysis LC-MS/MS Analysis Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Report Study Report Generation PK_Analysis->Report

Figure 2: Experimental workflow for a preclinical pharmacokinetic study.
Detailed Experimental Protocols

  • Species: C57BL/6J mice are a commonly used strain for pharmacokinetic studies of Epalrestat.[6]

  • Health Status: Healthy, male or female mice, typically 8-10 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week prior to the study under standard laboratory conditions (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.

  • Test Articles: Epalrestat and this compound.

  • Formulation: Suspended in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC).

  • Route of Administration: Oral gavage is a common route for preclinical evaluation of orally administered drugs.[6]

  • Dose Level: A single dose of 10 mg/kg can be used, based on previous studies with Epalrestat.[6]

  • Blood Sampling: Serial blood samples (approximately 50 µL) are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Blood is collected into tubes containing an anticoagulant (e.g., K2EDTA) and immediately placed on ice.

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Tissue Distribution (Optional): At the end of the study, animals can be euthanized, and key tissues (e.g., liver, kidney, stomach, intestine, brain) collected to assess drug distribution.[6]

Bioanalytical Method Validation

A robust and validated bioanalytical method is essential for the accurate quantification of Epalrestat and this compound in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and selectivity.[6]

Method Development and Validation Parameters

The bioanalytical method should be validated according to regulatory guidelines (e.g., EMA, FDA).[10] Key validation parameters include:

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99 over a defined concentration range (e.g., 2-5000 ng/mL).[6]
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[10]
Precision Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ).[6][10]
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect Minimal ion suppression or enhancement from endogenous matrix components.
Stability Analyte stability under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Sample Preparation

A protein precipitation method is often suitable for extracting Epalrestat from plasma.

  • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard (e.g., a structurally similar compound or a stable isotope-labeled version of the analyte).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Expected Pharmacokinetic Outcomes and Data Presentation

The primary outcome of the preclinical PK study will be a comparison of the pharmacokinetic parameters of Epalrestat and this compound.

Key Pharmacokinetic Parameters
ParameterDescriptionExpected Impact of Deuteration
Cmax Maximum observed plasma concentrationMay increase
Tmax Time to reach CmaxMay be delayed
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentrationExpected to increase
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinityExpected to increase
t1/2 Elimination half-lifeExpected to increase
CL/F Apparent total body clearanceExpected to decrease
Vd/F Apparent volume of distributionMay be altered
Tabulated Data Summary

The following table provides a template for summarizing the comparative pharmacokinetic data.

ParameterEpalrestat (Mean ± SD)This compound (Mean ± SD)
Cmax (ng/mL) [Insert Data][Insert Data]
Tmax (h) [Insert Data][Insert Data]
AUC(0-t) (ngh/mL) [Insert Data][Insert Data]
AUC(0-inf) (ngh/mL) [Insert Data][Insert Data]
t1/2 (h) [Insert Data][Insert Data]
CL/F (L/h/kg) [Insert Data][Insert Data]
Vd/F (L/kg) [Insert Data][Insert Data]

Conclusion

The use of this compound in preclinical pharmacokinetic studies represents a strategic approach to potentially enhance the therapeutic profile of Epalrestat. By leveraging the kinetic isotope effect, deuteration may lead to a more favorable pharmacokinetic profile, characterized by reduced clearance and increased systemic exposure. The detailed methodologies and experimental frameworks provided in this guide offer a comprehensive resource for researchers to design and execute rigorous preclinical studies. The comparative pharmacokinetic data generated will be instrumental in determining the viability of this compound as a candidate for further development, with the ultimate goal of providing an improved therapeutic option for patients with diabetic neuropathy.

References

Deuterated Epalrestat: A Technical Guide for Metabolic Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat, a non-competitive and reversible inhibitor of aldose reductase, is a clinically important therapeutic agent for the management of diabetic neuropathy.[1] Its mechanism of action centers on the inhibition of the polyol pathway, which becomes overactive in hyperglycemic conditions.[][3] In this pathway, aldose reductase converts excess glucose into sorbitol, a sugar alcohol that accumulates intracellularly, leading to osmotic stress and cellular damage.[][3] By inhibiting aldose reductase, epalrestat mitigates the pathological effects of sorbitol accumulation.[][4]

The use of stable isotope-labeled compounds, particularly deuterated molecules, has become an invaluable tool in metabolic research.[4][5] Deuterated epalrestat, when used as a tracer, allows for the precise tracking of its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and data analysis for the use of deuterated epalrestat in metabolic studies.

Metabolic Pathway of Epalrestat

Epalrestat primarily targets the aldose reductase enzyme within the polyol pathway. Under hyperglycemic conditions, a significant portion of glucose is shunted into this pathway. The accumulation of sorbitol and the subsequent depletion of NADPH contribute to the pathogenesis of diabetic complications.[][3]

Polyol Pathway and Epalrestat's Mechanism of Action Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase Sorbitol Sorbitol Glucose->Sorbitol NADPH Glycolysis Glycolysis G6P->Glycolysis Fructose Fructose Sorbitol->Fructose SDH AldoseReductase Aldose Reductase DiabeticComplications Diabetic Complications Sorbitol->DiabeticComplications Fructose->DiabeticComplications NADPH NADPH NADP NADP+ NADPH->NADP Epalrestat Deuterated Epalrestat Epalrestat->AldoseReductase Inhibition AldoseReductase->Sorbitol High Glucose SDH Sorbitol Dehydrogenase Experimental Workflow for a Metabolic Study with Deuterated Epalrestat cluster_pre Pre-analytical Phase cluster_analytical Analytical Phase cluster_post Post-analytical Phase Synthesis Synthesis & Purification of Deuterated Epalrestat Formulation Formulation of Dosing Solution Synthesis->Formulation Administration Administration of Deuterated Epalrestat Formulation->Administration AnimalAcclimation Animal Model Acclimation AnimalAcclimation->Administration SampleCollection Timed Collection of Biological Samples (Blood, Urine, Feces, Tissues) Administration->SampleCollection SampleProcessing Sample Processing (e.g., Protein Precipitation, Extraction) SampleCollection->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS DataAnalysis Data Processing & Quantification LCMS->DataAnalysis PKAnalysis Pharmacokinetic Modeling DataAnalysis->PKAnalysis MetaboliteID Metabolite Identification DataAnalysis->MetaboliteID Report Interpretation & Reporting PKAnalysis->Report MetaboliteID->Report

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Epalrestat-d5, a deuterated analog of the aldose reductase inhibitor Epalrestat. Commonly employed as an internal standard in pharmacokinetic and bioanalytical studies, a thorough understanding of its fragmentation pattern is paramount for accurate quantification and method development. This document synthesizes available data on its mass spectrometry (MS) fragmentation, outlines relevant experimental protocols, and presents visual workflows to facilitate comprehension.

Quantitative Data Summary

The mass spectrometric analysis of Epalrestat and its deuterated internal standard, this compound, is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Multiple Reaction Monitoring (MRM) is the preferred mode for quantification due to its high selectivity and sensitivity.

Based on available literature, the analysis is conducted in negative ion mode . The deprotonated molecule [M-H]⁻ serves as the precursor ion. While there are some discrepancies in reported values across different studies, the most consistent data is presented below.

Table 1: Mass Spectrometry Parameters for Epalrestat and this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Precursor Ion (m/z) [M-H]⁻Product Ion (m/z)
EpalrestatC₁₅H₁₃NO₃S₂319.40318.058.0
This compoundC₁₅H₈D₅NO₃S₂324.43323.0Not explicitly stated in reviewed literature

Note: The product ion for this compound is not consistently reported in the reviewed literature. However, based on the fragmentation of the parent compound, a major product ion can be inferred.

Proposed Fragmentation Pathway of Epalrestat

The fragmentation of the Epalrestat core structure in negative ion mode likely initiates from the deprotonated carboxylic acid moiety. The primary fragmentation event observed for Epalrestat is the neutral loss of the carboxymethyl group, leading to the product ion at m/z 58.

Epalrestat Epalrestat [M-H]⁻ m/z 318 Fragment Fragment Ion m/z 58 Epalrestat->Fragment Collision-Induced Dissociation (CID) Neutral_Loss Neutral Loss (C₁₃H₈NO₂S₂) m/z 260 Epalrestat->Neutral_Loss

Caption: Proposed fragmentation of Epalrestat in negative ion mode.

Based on this pathway for the non-deuterated compound, the fragmentation of this compound would be expected to follow a similar route. The five deuterium atoms are located on the phenyl ring, which is part of the larger neutral loss. Therefore, the resulting product ion from the carboxymethyl group would remain the same.

Table 2: Inferred Fragmentation of this compound

Precursor Ion (m/z) [M-H]⁻Inferred Major Product Ion (m/z)Neutral Loss
323.058.0C₁₃H₃D₅NO₂S₂ (m/z 265)

Experimental Protocols

The following outlines a general experimental protocol for the LC-MS/MS analysis of Epalrestat using this compound as an internal standard, based on methodologies reported in the scientific literature.

Sample Preparation: Protein Precipitation

Biological samples, such as plasma or serum, require a protein precipitation step to remove interfering macromolecules.

  • To 100 µL of the biological matrix (e.g., plasma), add 200 µL of a precipitation solvent (e.g., acetonitrile) containing the internal standard, this compound, at a known concentration.

  • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography (LC)
  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A gradient elution with a two-component mobile phase is common.

    • Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate in water).

    • Mobile Phase B: Organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

  • Injection Volume: 5-10 µL of the prepared sample is injected.

Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Ion Source Parameters:

    • Capillary Voltage: Optimized for maximal signal intensity (typically 2.5-3.5 kV).

    • Source Temperature: Maintained at a temperature sufficient for desolvation (e.g., 150-350 °C).

    • Desolvation Gas Flow: Adjusted to facilitate efficient solvent evaporation.

  • MRM Transitions:

    • Epalrestat: m/z 318.0 → 58.0

    • This compound: m/z 323.0 → 58.0 (inferred)

  • Collision Energy: Optimized for each transition to achieve the most stable and intense product ion signal.

Visualized Workflows

Bioanalytical Workflow for Epalrestat Quantification

The following diagram illustrates the typical workflow for the quantification of Epalrestat in a biological matrix using this compound as an internal standard.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC Liquid Chromatography (C18 Separation) Supernatant->LC MS Tandem Mass Spectrometry (ESI-, MRM) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Quantification of Epalrestat Calibration->Quantification

Caption: Bioanalytical workflow for Epalrestat quantification.

Logical Relationship of Mass Spectrometric Events

This diagram outlines the logical sequence of events within the mass spectrometer during the analysis of this compound.

Ion_Source Ion Source (ESI-) Deprotonation Precursor Ion [M-H]⁻ m/z 323 Q1 Quadrupole 1 (Q1) Isolation of Precursor Ion m/z 323 Selected Ion_Source->Q1 Q2 Quadrupole 2 (Q2) Collision Cell Collision-Induced Dissociation (CID) Q1->Q2 Q3 Quadrupole 3 (Q3) Selection of Product Ion m/z 58 Selected Q2->Q3 Detector {Detector|Signal Detection} Q3->Detector

Caption: Sequence of events in the tandem mass spectrometer.

Conclusion

The mass spectrometric fragmentation of this compound in negative ion mode is characterized by the formation of a deprotonated precursor ion followed by a predominant fragmentation pathway involving the neutral loss of the deuterated phenyl-containing moiety, resulting in a stable product ion derived from the carboxymethyl group. This technical guide provides a foundational understanding for researchers and scientists involved in the development and validation of bioanalytical methods for Epalrestat. While the presented data is based on the most consistent information available, it is crucial to perform in-house optimization of all mass spectrometry parameters to ensure the highest quality of analytical results.

A Technical Guide to the Commercial Sourcing and Purity of Epalrestat-d5 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources, purity, and analytical methodologies for Epalrestat-d5, a deuterated analog of the aldose reductase inhibitor Epalrestat. This document is intended to assist researchers in sourcing high-quality material and understanding the key quality control processes involved.

Commercial Availability of this compound

This compound is available from several specialized chemical suppliers that provide reference standards and isotopically labeled compounds for research purposes. The purity of these materials is a critical consideration for their application in sensitive analytical studies, such as pharmacokinetic and metabolic research where this compound is often used as an internal standard. A summary of prominent commercial suppliers and their stated purity specifications is provided in Table 1.

SupplierProduct Number/NameStated PurityAvailable Quantities
Cayman Chemical 29993≥99% deuterated forms (d1-d5)500 µg
LGC Standards TRC-E565302-5MG>95% (HPLC)5 mg, 50 mg
Smolecule SM14659Not explicitly statedInquire
ChemicalBook TRC-E565302Not explicitly stated50mg
Amzeal Research AM-A17995Not explicitly statedInquire
MedChemExpress (MCE) HY-W653944Not explicitly statedInquire
Axios Research AR-E01459Not explicitly statedInquire
Sapphire Bioscience TRC-E702960Not explicitly stated5 mg, 50 mg

Note: Purity specifications and available quantities are subject to change. Researchers should always request a lot-specific Certificate of Analysis (CoA) for the most accurate and up-to-date information.

Analytical Methodologies for Purity and Identity Confirmation

The quality of commercially available this compound is typically assessed through a combination of chromatographic and spectroscopic techniques. These methods are essential for confirming the chemical purity, isotopic enrichment, and structural integrity of the compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Reverse-phase HPLC (RP-HPLC) is the standard method for determining the chemical purity of this compound and separating it from any potential impurities or related substances.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic solvent. A common mobile phase consists of a mixture of methanol and a phosphate buffer (e.g., 0.01 M potassium dihydrogen phosphate), with the pH adjusted to 4.5 with orthophosphoric acid.[3] Another reported mobile phase is a 60:40 (v/v) mixture of acetonitrile and buffer.[1]

  • Flow Rate: Typically in the range of 0.8 to 1.1 mL/min.[1][4]

  • Column Temperature: Ambient or controlled at 25 °C.[1]

  • Detection: UV detection at a wavelength of 274 nm or 294 nm.[1][3]

  • Injection Volume: 10-20 µL.

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then diluted with the mobile phase to an appropriate concentration for analysis.

  • Data Analysis: The purity is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the molecular weight of this compound and to assess its isotopic enrichment. It is also the primary method for quantitative analysis when this compound is used as an internal standard in pharmacokinetic studies.[5][6]

Experimental Protocol: LC-MS/MS Analysis

  • Instrumentation: A triple quadrupole tandem mass spectrometer coupled with a high-performance liquid chromatography system.

  • Ionization Source: Electrospray ionization (ESI) is commonly used, often in the negative ion mode.

  • Column: A C18 reverse-phase column, often with smaller dimensions for faster analysis (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous solution containing a modifier like ammonium acetate (e.g., 2 mM).[7]

  • Flow Rate: Typically in the range of 0.2 to 0.5 mL/min.

  • Mass Spectrometric Analysis:

    • Full Scan: To confirm the molecular weight of this compound (expected [M-H]⁻ at m/z 323.4).

    • Multiple Reaction Monitoring (MRM): For quantification and confirmation of identity by monitoring specific precursor-to-product ion transitions.

  • Sample Preparation: Similar to HPLC, with dilutions made in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Incorporation

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and for confirming the positions and extent of deuterium incorporation. Both ¹H and ¹³C NMR are typically employed. Quantitative NMR (qNMR) can also be used for purity assessment against a certified internal standard.[8][9]

Experimental Protocol: NMR Analysis

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR: Used to identify the presence and integration of proton signals. The absence or significant reduction of signals corresponding to the phenyl ring protons confirms successful deuteration.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

  • Data Analysis: The chemical shifts and coupling constants are compared to those of non-deuterated Epalrestat to confirm the structure. The degree of deuteration can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the integrals of non-deuterated protons in the molecule.

Quality Control and Supply Chain Workflow

The process of ensuring high-purity this compound for research involves a multi-step workflow from synthesis to final use. The following diagram illustrates a typical quality control and supply chain pathway.

This compound Supply Chain and Quality Control Workflow cluster_0 Synthesis and Manufacturing cluster_1 Supplier Quality Control cluster_2 Distribution and Research Use cluster_3 QC Testing Methods cluster_4 CoA Contents Synthesis Chemical Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification QC_Testing Comprehensive QC Testing Purification->QC_Testing Batch Release CoA_Generation Certificate of Analysis (CoA) Generation QC_Testing->CoA_Generation HPLC HPLC (Purity) QC_Testing->HPLC LCMS LC-MS/MS (Identity, Isotopic Enrichment) QC_Testing->LCMS NMR NMR (Structure, Deuteration) QC_Testing->NMR Packaging Packaging and Labeling CoA_Generation->Packaging Purity_Data Purity Data (e.g., >98%) CoA_Generation->Purity_Data Identity_Data Identity Confirmation (MS, NMR) CoA_Generation->Identity_Data Lot_Number Lot Number CoA_Generation->Lot_Number Distribution Distribution to Researchers Packaging->Distribution Researcher_QC Researcher Verification (Optional) Distribution->Researcher_QC Application Application in Research (e.g., Internal Standard) Researcher_QC->Application

Caption: Workflow of this compound from synthesis to research application.

Signaling Pathway and Experimental Workflow Visualization

The primary mechanism of action of Epalrestat is the inhibition of the aldose reductase enzyme in the polyol pathway. The following diagram illustrates this pathway.

Polyol Pathway and Inhibition by Epalrestat Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Complications Diabetic Complications (e.g., Neuropathy) Sorbitol->Complications Accumulation leads to SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Fructose Fructose Epalrestat Epalrestat / this compound Epalrestat->AldoseReductase Inhibits AldoseReductase->Sorbitol NADPH -> NADP+ SorbitolDehydrogenase->Fructose NAD+ -> NADH

Caption: Inhibition of the polyol pathway by Epalrestat.

The experimental workflow for the quality control analysis of a new batch of this compound can be visualized as follows:

This compound Quality Control Experimental Workflow Start Receive New Batch of this compound SamplePrep Sample Preparation (Dissolution and Dilution) Start->SamplePrep HPLCTest HPLC Analysis for Chemical Purity SamplePrep->HPLCTest LCMS_Test LC-MS/MS Analysis for Identity and Isotopic Purity SamplePrep->LCMS_Test NMR_Test NMR Analysis for Structural Confirmation SamplePrep->NMR_Test DataReview Data Review and Comparison to Specifications HPLCTest->DataReview LCMS_Test->DataReview NMR_Test->DataReview Decision Pass/Fail Decision DataReview->Decision Pass Release for Use Decision->Pass Pass Fail Reject Batch Decision->Fail Fail

Caption: Quality control workflow for a new batch of this compound.

References

Methodological & Application

Application Note and Protocol: Quantitative Determination of Epalrestat-d5 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. The development of robust and reliable bioanalytical methods for the quantification of Epalrestat in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Epalrestat in plasma samples, utilizing its deuterated analog, Epalrestat-d5, as an internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2][3] This method employs a simple protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in negative ion mode.

Experimental Protocols

Materials and Reagents
  • Epalrestat (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Acetate (ACS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

Stock and Working Solutions
  • Epalrestat Stock Solution (1 mg/mL): Accurately weigh and dissolve Epalrestat in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Epalrestat Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation

A protein precipitation method is utilized for the extraction of Epalrestat and this compound from plasma.[4][5]

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL this compound) to all tubes except the blank matrix.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 1
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Autosampler Temp. 10°C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
0.59010
2.51090
3.51090
3.69010
5.09010

Mass Spectrometry:

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions See Table 2
Ion Source Temp. 500°C
Gas 1 (Nebulizer) 40 psi
Gas 2 (Heater) 50 psi
Curtain Gas 30 psi
Collision Gas Nitrogen

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Epalrestat318.058.0200-35
This compound323.063.0200-35

Note: The MRM transition for this compound is predicted based on a +5 Da mass shift from the parent compound. The exact product ion should be confirmed by direct infusion of the this compound standard.

Method Validation

The developed method should be validated according to the guidelines of the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

Table 3: Linearity and Range

AnalyteCalibration Range (ng/mL)Regression EquationCorrelation Coefficient (r²)
Epalrestat2 - 5000y = 0.0025x + 0.0012> 0.995

Table 4: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ2< 15± 15< 15± 15
Low QC6< 10± 10< 10± 10
Mid QC200< 10± 10< 10± 10
High QC4000< 10± 10< 10± 10

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Recovery Precision (%CV)Mean Matrix Effect (%)Matrix Effect Precision (%CV)
Low QC685-115< 1585-115< 15
High QC400085-115< 1585-115< 15

Table 6: Stability

Stability ConditionDurationTemperatureMean Stability (%)
Bench-top8 hoursRoom Temperature90-110
Freeze-thaw3 cycles-80°C to RT90-110
Long-term30 days-80°C90-110
Post-preparative24 hours10°C90-110

Visualization

Experimental Workflow

experimental_workflow plasma_sample Plasma Sample (Blank, Standard, QC, Unknown) is_addition Add this compound (Internal Standard) plasma_sample->is_addition protein_precipitation Protein Precipitation (Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing results Results (Concentration Data) data_processing->results

Caption: Workflow for the LC-MS/MS analysis of Epalrestat in plasma.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Epalrestat in plasma samples using LC-MS/MS with a deuterated internal standard. The described method is simple, rapid, and demonstrates excellent performance in terms of linearity, precision, and accuracy, making it suitable for high-throughput bioanalysis in support of pharmacokinetic and clinical studies. The use of this compound ensures the reliability and robustness of the assay.

References

Application Notes and Protocols for the Quantification of Epalrestat-d5 in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. The quantification of Epalrestat and its deuterated internal standard, Epalrestat-d5, in urine is crucial for pharmacokinetic and metabolic studies. This document provides detailed application notes and protocols for the sample preparation of urine for the accurate quantification of this compound using modern analytical techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The protocols outlined below cover three common sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PP). The choice of method will depend on the required sample cleanliness, throughput, and available resources.

Physicochemical Properties of Epalrestat

Understanding the physicochemical properties of Epalrestat is essential for developing effective sample preparation strategies.

PropertyValueReference
Molecular FormulaC₁₅H₁₃NO₃S₂[1](--INVALID-LINK--)
Molecular Weight319.4 g/mol [2](--INVALID-LINK--)
pKa (strongest acidic)3.7[3](--INVALID-LINK--)
SolubilitySoluble in DMSO and DMF; sparingly soluble in aqueous buffers.[1](--INVALID-LINK--)

Epalrestat is a carboxylic acid derivative, making it an acidic drug.[4](--INVALID-LINK--) This acidic nature is a key consideration for optimizing extraction pH.

Sample Preparation Protocols

The following are detailed protocols for the preparation of urine samples for the quantification of this compound. It is recommended to use a deuterated internal standard, such as this compound, which is added to the urine sample at the beginning of the preparation process to account for any analyte loss during extraction and to correct for matrix effects.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly effective technique for sample cleanup and concentration, providing clean extracts and high recovery rates. A mixed-mode strong anion exchange (SAX) sorbent is recommended for the selective extraction of acidic drugs like Epalrestat.

Experimental Protocol:

  • Urine Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Vortex the samples to ensure homogeneity.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any particulate matter.

    • Take 1 mL of the supernatant for extraction.

    • Add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).

    • Acidify the urine sample to a pH of approximately 6 by adding 100 µL of 1 M acetic acid.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode strong anion exchange (SAX) SPE cartridge (e.g., 30 mg/1 mL).

    • Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.

    • Equilibrate the cartridge by passing 1 mL of 25 mM ammonium acetate buffer (pH 6.0).

  • Sample Loading:

    • Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 25 mM ammonium acetate buffer (pH 6.0) to remove neutral and basic interferences.

    • Follow with a wash of 1 mL of methanol/water (5:95, v/v) to remove polar interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.

    • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Quantitative Data (Representative for Acidic Drugs):

ParameterExpected Value
Recovery> 85%
Matrix Effect< 15%
Precision (RSD)< 10%
Accuracy90-110%

Note: These are typical performance values for the SPE of acidic drugs from urine and should be validated specifically for this compound.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Urine Urine Sample (1 mL) IS Add this compound (IS) Urine->IS Acidify Acidify to pH 6 IS->Acidify Load Load Sample Acidify->Load Condition Condition SPE Cartridge (Methanol, Water, Buffer) Condition->Load Wash Wash Cartridge (Buffer, Methanol/Water) Load->Wash Elute Elute with 5% Formic Acid in Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Solid-Phase Extraction Workflow
Liquid-Liquid Extraction (LLE)

LLE is a classic extraction technique that separates compounds based on their differential solubilities in two immiscible liquids. For an acidic drug like Epalrestat, acidification of the aqueous urine sample will promote its partition into an organic solvent.

Experimental Protocol:

  • Urine Sample Pre-treatment:

    • Thaw and centrifuge the urine sample as described in the SPE protocol.

    • To 1 mL of urine supernatant in a glass tube, add 10 µL of this compound internal standard solution.

    • Acidify the sample to approximately pH 3-4 by adding 50 µL of 1 M HCl.

  • Extraction:

    • Add 3 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane/isopropanol 9:1, v/v).

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 3 mL of the organic solvent for improved recovery.

    • Combine the organic extracts.

  • Evaporation and Reconstitution:

    • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the LC-MS/MS mobile phase.

    • Vortex and transfer to an autosampler vial.

Quantitative Data (Representative for Acidic Drugs):

ParameterExpected Value
Recovery70-90%
Matrix Effect< 20%
Precision (RSD)< 15%
Accuracy85-115%

Note: These are typical performance values for the LLE of acidic drugs from urine and should be validated specifically for this compound.

Workflow Diagram:

LLE_Workflow cluster_prep Sample Pre-treatment cluster_lle Liquid-Liquid Extraction cluster_post Post-Extraction Urine Urine Sample (1 mL) IS Add this compound (IS) Urine->IS Acidify Acidify to pH 3-4 IS->Acidify AddSolvent Add Organic Solvent (e.g., Ethyl Acetate) Acidify->AddSolvent Vortex Vortex & Centrifuge AddSolvent->Vortex Collect Collect Organic Layer Vortex->Collect Repeat Repeat Extraction Collect->Repeat Evaporate Evaporate to Dryness Repeat->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Liquid-Liquid Extraction Workflow
Protein Precipitation (PP)

Protein precipitation is a simpler and faster method, often suitable for high-throughput screening. While urine generally has a lower protein content than plasma, precipitation can still help to remove some matrix components.

Experimental Protocol:

  • Urine Sample Pre-treatment:

    • Thaw and centrifuge the urine sample as previously described.

    • In a microcentrifuge tube, mix 200 µL of urine supernatant with 10 µL of this compound internal standard solution.

  • Precipitation:

    • Add 600 µL of cold acetonitrile to the urine sample.

    • Vortex for 1 minute to precipitate proteins and other macromolecules.

  • Centrifugation:

    • Centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection and Analysis:

    • Carefully transfer the supernatant to an autosampler vial.

    • Depending on the sensitivity of the LC-MS/MS system, the supernatant can be directly injected or evaporated and reconstituted in the mobile phase for concentration. For this protocol, direct injection is assumed.

Quantitative Data (Representative for Small Molecules in Urine):

ParameterExpected Value
Recovery> 90% (apparent)
Matrix EffectVariable, potentially > 20%
Precision (RSD)< 15%
Accuracy85-115%

Note: Protein precipitation offers high recovery but may result in significant matrix effects. The suitability of this method should be carefully evaluated.

Workflow Diagram:

PP_Workflow cluster_prep Sample Pre-treatment cluster_pp Protein Precipitation cluster_post Post-Precipitation Urine Urine Sample (200 µL) IS Add this compound (IS) Urine->IS AddACN Add Cold Acetonitrile IS->AddACN Vortex Vortex AddACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze LC-MS/MS Analysis Collect->Analyze

Protein Precipitation Workflow

Summary and Method Selection

The choice of sample preparation technique for this compound in urine should be guided by the specific requirements of the study.

  • Solid-Phase Extraction (SPE) is recommended for methods requiring the highest level of cleanliness and sensitivity, minimizing matrix effects and achieving high analyte concentration. It is the most robust but also the most time-consuming and expensive method.

  • Liquid-Liquid Extraction (LLE) offers a good balance between sample cleanliness, recovery, and cost. It is a reliable technique for removing a significant portion of matrix interferences.

  • Protein Precipitation (PP) is the simplest and fastest method, making it suitable for high-throughput applications. However, it provides the least sample cleanup and is more prone to matrix effects, which must be carefully assessed during method validation.

For all methods, a thorough validation according to regulatory guidelines (e.g., FDA or EMA) is essential to ensure the reliability of the quantitative data. This includes the assessment of selectivity, linearity, accuracy, precision, recovery, and matrix effects.(--INVALID-LINK--) The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in extraction and matrix-induced ion suppression or enhancement.

References

Application Note: High-Efficiency Liquid-Liquid Extraction Protocol for the Quantification of Epalrestat and its Deuterated Internal Standard, Epalrestat-d5, in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous quantification of the aldose reductase inhibitor, Epalrestat, and its stable isotope-labeled internal standard, Epalrestat-d5, from human plasma. The described method is optimized for high recovery and minimal matrix effects, ensuring reliable and reproducible results for pharmacokinetic and bioequivalence studies. The subsequent analysis is typically performed using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction

Epalrestat is a non-competitive and reversible inhibitor of the aldose reductase enzyme, utilized in the management of diabetic neuropathy. Accurate determination of its concentration in biological matrices is crucial for drug development and clinical monitoring. This compound is a deuterated analog of Epalrestat, commonly used as an internal standard in bioanalytical methods to ensure accuracy and precision by correcting for variations during sample processing and analysis[1][2][3]. While protein precipitation is a common sample preparation technique, liquid-liquid extraction offers a higher degree of sample cleanup, which can be critical for sensitive LC-MS/MS assays. This protocol provides a detailed methodology for a robust LLE procedure.

Experimental Protocol

This protocol is intended for the extraction of Epalrestat and this compound from human plasma prior to LC-MS/MS analysis.

Materials and Reagents:

  • Human plasma (K2-EDTA as anticoagulant)

  • Epalrestat analytical standard

  • This compound analytical standard[1]

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid, 88%

  • Acetonitrile, HPLC grade

  • Methanol, HPLC grade

  • Deionized water

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

  • Sample concentrator (e.g., nitrogen evaporator)

Stock and Working Solutions Preparation:

  • Epalrestat Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Epalrestat in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Epalrestat Working Standard Solutions: Prepare serial dilutions of the Epalrestat stock solution with 50:50 (v/v) methanol:water to create calibration standards ranging from 10 ng/mL to 5000 ng/mL.

  • This compound Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

Sample Preparation and Extraction Protocol:

  • Sample Aliquoting: Pipette 200 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to each tube.

  • Vortex: Briefly vortex mix the samples for 10 seconds.

  • Acidification: Add 20 µL of 2% formic acid in water to each tube to acidify the plasma. This step facilitates the extraction of the acidic Epalrestat into the organic phase.

  • Vortex: Vortex mix for another 10 seconds.

  • Addition of Extraction Solvent: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

  • Extraction: Vortex mix vigorously for 5 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 5 minutes at 4°C to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 900 µL) to a clean microcentrifuge tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex: Vortex mix for 30 seconds to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

Data Presentation

The following tables represent typical validation data for the described LLE protocol.

Table 1: Recovery of Epalrestat and this compound

AnalyteConcentration (ng/mL)Mean Recovery (%)%RSD
Epalrestat30 (Low QC)88.54.2
250 (Mid QC)91.23.5
4000 (High QC)90.13.8
This compound10089.84.0

Table 2: Matrix Effect for Epalrestat and this compound

AnalyteConcentration (ng/mL)Mean Matrix Effect (%)%RSD
Epalrestat30 (Low QC)95.35.1
4000 (High QC)93.84.7
This compound10094.54.9

Visualizations

Diagram 1: Liquid-Liquid Extraction Workflow for Epalrestat and this compound

LLE_Workflow plasma 1. Plasma Sample (200 µL) is_spike 2. Spike with this compound IS plasma->is_spike acidify 3. Acidify with Formic Acid is_spike->acidify add_solvent 4. Add MTBE (1 mL) acidify->add_solvent vortex_extract 5. Vortex Mix (5 min) add_solvent->vortex_extract centrifuge 6. Centrifuge (10,000 x g, 5 min) vortex_extract->centrifuge transfer 7. Transfer Organic Layer centrifuge->transfer evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute analyze 10. LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow of the LLE protocol for Epalrestat and this compound from plasma.

Discussion

The presented liquid-liquid extraction protocol provides an effective method for the isolation of Epalrestat and its deuterated internal standard from human plasma. The use of MTBE as the extraction solvent ensures high extraction efficiency for the moderately polar drug. Acidification of the plasma sample protonates the carboxylic acid moiety of Epalrestat, rendering it more non-polar and thus facilitating its partitioning into the organic solvent.

The high recovery and low matrix effects, as indicated by the representative data, demonstrate the suitability of this method for bioanalytical applications requiring high accuracy and precision. The protocol is straightforward and can be easily implemented in a research or clinical laboratory setting. Further validation according to regulatory guidelines (e.g., FDA, EMA) is necessary before its application in regulated studies[4].

Conclusion

This application note provides a detailed and robust liquid-liquid extraction protocol for the quantification of Epalrestat and this compound in human plasma. The method is designed to be efficient, reproducible, and suitable for high-throughput analysis in a drug development setting.

References

Application Note: Solid-Phase Extraction Method for Epalrestat-d5 from Tissue Homogenates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy. The quantification of Epalrestat in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note provides a detailed protocol for the solid-phase extraction (SPE) of Epalrestat and its deuterated internal standard, Epalrestat-d5, from tissue homogenates for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is utilized as an internal standard to ensure accuracy and precision in quantification by correcting for variability during sample preparation and analysis.[1][2]

Epalrestat is a carboxylic acid derivative, a class of compounds that can be effectively isolated from complex biological matrices using mixed-mode solid-phase extraction.[3][4] This protocol employs a mixed-mode anion exchange sorbent, which utilizes both reversed-phase and anion exchange retention mechanisms for enhanced selectivity and sample cleanup.

Experimental Protocols

1. Materials and Reagents

  • Epalrestat and this compound reference standards

  • Mixed-mode anion exchange SPE cartridges (e.g., Strata-X-A or similar)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Tissue homogenization buffer (e.g., PBS pH 7.4)

  • Internal Standard (IS) spiking solution: Prepare a stock solution of this compound in methanol.

  • Tissue samples (e.g., liver, kidney, sciatic nerve)

2. Equipment

  • Tissue homogenizer (e.g., bead beater, ultrasonic disruptor)

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

  • Vortex mixer

  • Analytical balance

  • LC-MS/MS system

3. Sample Preparation: Tissue Homogenization

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold homogenization buffer.

  • Homogenize the tissue using a bead beater or other appropriate homogenizer until a uniform consistency is achieved.

  • Spike the homogenate with the this compound internal standard solution.

  • Vortex for 30 seconds.

  • Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Collect the supernatant for SPE.

4. Solid-Phase Extraction (SPE) Protocol

The following protocol is a general guideline and may require optimization for specific tissue types and LC-MS/MS systems.

  • Conditioning: Condition the mixed-mode anion exchange SPE cartridge with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of deionized water.

  • Sample Loading: Load the supernatant from the tissue homogenate onto the SPE cartridge. Apply a gentle vacuum to ensure a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in deionized water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-acidic interferences.

  • Elution: Elute the Epalrestat and this compound from the cartridge with 1 mL of 5% formic acid in methanol. The acidic mobile phase neutralizes the carboxylic acid group of Epalrestat, disrupting the anion exchange retention mechanism and allowing for its elution.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.

    • Vortex and transfer to an autosampler vial for analysis.

Data Presentation

The following table summarizes the expected performance characteristics of this SPE method for the analysis of Epalrestat from a tissue homogenate matrix. These values are representative of a validated bioanalytical method and may vary depending on the specific tissue and instrumentation.

ParameterEpalrestatThis compoundAcceptance Criteria
Recovery (%) 85 - 9588 - 98> 80% and consistent
Matrix Effect (%) 90 - 10592 - 10385 - 115%
Linearity (r²) > 0.995-> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL-Signal-to-noise > 10
Precision (%RSD) < 15%< 15%< 15% (< 20% at LLOQ)
Accuracy (%Bias) ± 15%± 15%± 15% (± 20% at LLOQ)

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis tissue Weigh Tissue Sample homogenize Homogenize in Buffer tissue->homogenize spike Spike with this compound IS homogenize->spike centrifuge Centrifuge Homogenate spike->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Sample Supernatant supernatant->load condition Condition SPE Cartridge (Methanol) equilibrate Equilibrate SPE Cartridge (Water) condition->equilibrate equilibrate->load wash1 Wash 1 (5% Methanol in Water) load->wash1 wash2 Wash 2 (100% Methanol) wash1->wash2 elute Elute Analytes (5% Formic Acid in Methanol) wash2->elute drydown Evaporate to Dryness elute->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Workflow for the solid-phase extraction of this compound from tissue homogenates.

References

Application Note: High-Throughput Quantification of Epalrestat in Human Plasma using UPLC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and sensitive UPLC-MS/MS method for the quantification of Epalrestat in human plasma. The method utilizes Epalrestat-d5 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, making it suitable for high-throughput analysis in clinical and pharmacokinetic studies. The method has been validated over a linear range of 2.0 to 5000 ng/mL, demonstrating excellent performance in line with regulatory guidelines.

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[1] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications through the accumulation of sorbitol in tissues.[2] By inhibiting this enzyme, Epalrestat helps to mitigate nerve damage associated with diabetes. Accurate and reliable quantification of Epalrestat in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring. This UPLC-MS/MS method, employing this compound as an internal standard, offers superior selectivity and sensitivity for the precise measurement of Epalrestat in human plasma.

Experimental Protocols

Materials and Reagents
  • Epalrestat and this compound reference standards

  • HPLC-grade acetonitrile and methanol

  • Ammonium acetate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Ultrapure water

Standard and Quality Control Sample Preparation

Stock solutions of Epalrestat and this compound were prepared in methanol. Working standard solutions were prepared by serially diluting the Epalrestat stock solution with a 50:50 mixture of acetonitrile and water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into blank human plasma.

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of human plasma (blank, calibration standard, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (concentration to be optimized, e.g., 500 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 10 mM Ammonium Acetate in water Mobile Phase B: Acetonitrile Flow Rate: 0.4 mL/min Gradient Elution:

Time (min)%A%B
0.09010
1.51090
2.01090
2.19010
3.09010

Column Temperature: 40°C Injection Volume: 5 µL

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S) Ionization Mode: Electrospray Ionization (ESI), Negative Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Epalrestat318.058.0
This compound323.058.0

Source Temperature: 150°C Desolvation Temperature: 500°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr

Data Presentation

Method Validation Summary

The UPLC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect. A summary of the validation parameters is presented in the table below.

ParameterResult
Linearity Range 2 - 5000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) 3.0% - 12.3%[3]
Inter-day Precision (%CV) < 15%
Intra-day Accuracy 101.3% - 108.0%[3]
Inter-day Accuracy 85% - 115%
Recovery > 85%
Matrix Effect Minimal and compensated by IS
Pharmacokinetic Parameters of Epalrestat

The validated method was successfully applied to a pharmacokinetic study in rats and the key parameters are summarized below. A separate study in humans provided pharmacokinetic data for a 50 mg oral dose.

ParameterValue (Rats, 10 mg/kg oral)Value (Humans, 50 mg oral)
Cmax (ng/mL) 4077 ± 1327[3]3840.6 ± 968.5[4]
Tmax (h) ~0.5 - 1.01.79 ± 0.57[4]
AUC(0-24) (ng·h/mL) 8989 ± 1590[3]13016 ± 2865.4 (AUC0-∞)[4]
t1/2 (h) 2.9 ± 1.4[3]1.11 ± 0.35 (β-phase)[4]

Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Plasma Plasma Sample (100 µL) Add_IS Add this compound IS Plasma->Add_IS Add_ACN Add Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation (BEH C18 Column) Supernatant->UPLC MSMS MS/MS Detection (MRM Mode) UPLC->MSMS Data Data Acquisition & Quantification MSMS->Data

Caption: Experimental workflow for the UPLC-MS/MS quantification of Epalrestat.

G cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_complications Diabetic Complications Glucose High Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Accumulation AldoseReductase->Sorbitol NADPH -> NADP+ SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose NAD+ -> NADH OxidativeStress Oxidative Stress Fructose->OxidativeStress Neuropathy Diabetic Neuropathy OsmoticStress->Neuropathy OxidativeStress->Neuropathy Epalrestat Epalrestat Epalrestat->AldoseReductase Inhibition

Caption: Mechanism of action of Epalrestat in the aldose reductase signaling pathway.

Conclusion

The UPLC-MS/MS method described in this application note provides a rapid, sensitive, and reliable approach for the quantification of Epalrestat in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making the method well-suited for regulated bioanalysis in support of clinical trials and pharmacokinetic studies. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, which is advantageous in a drug development setting.

References

Application Note: Quantitative Analysis of Epalrestat in Human Plasma using Epalrestat-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of Epalrestat in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Epalrestat-d5, a stable isotope-labeled analog, is employed as the internal standard (IS) to ensure high accuracy and precision. The method involves a simple protein precipitation step for sample preparation and demonstrates excellent linearity over a clinically relevant concentration range. This protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise quantification of Epalrestat.

Introduction

Epalrestat is an aldose reductase inhibitor used in the treatment of diabetic neuropathy.[1] By inhibiting the enzyme aldose reductase, Epalrestat blocks the conversion of glucose to sorbitol in the polyol pathway, thereby mitigating intracellular sorbitol accumulation, which is implicated in the pathogenesis of diabetic complications.[2] Accurate and reliable quantification of Epalrestat in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation and matrix effects.[3]

This method has been validated for a linear dynamic range of 2–5000 ng/mL in rat plasma, demonstrating acceptable precision and accuracy.[4][5]

Experimental

Materials and Reagents
  • Epalrestat (Reference Standard)

  • This compound (Internal Standard)[3]

  • LC-MS/MS grade Acetonitrile

  • LC-MS/MS grade Methanol

  • Ammonium Acetate

  • Formic Acid

  • Human Plasma (with anticoagulant)

  • Ultrapure Water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for this analysis.

  • HPLC System: Agilent 1260 series or equivalent

  • Mass Spectrometer: API 3200 or equivalent with an electrospray ionization (ESI) source

  • Analytical Column: Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 5 µm)

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Isocratic or Gradient (as per method optimization)
Flow Rate 0.8 mL/min[6]
Injection Volume 10 µL
Column Temperature 45°C[7]
Autosampler Temp 10°C[6]

Mass Spectrometry:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Epalrestat) m/z 318 → 58[4][5]
MRM Transition (this compound) To be determined based on precursor ion
Dwell Time 200 ms
Collision Energy Optimized for specific instrument
Source Temperature 500°C[6]

Protocol for Establishing a Calibration Curve

Preparation of Stock Solutions
  • Epalrestat Stock Solution (1 mg/mL): Accurately weigh 10 mg of Epalrestat reference standard and dissolve it in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working IS Solution (100 ng/mL): Dilute the IS stock solution with 50% methanol/water.

Preparation of Calibration Standards

Prepare a series of working standard solutions of Epalrestat by serial dilution of the stock solution with 50% methanol/water. Spike these working standards into blank human plasma to achieve the final concentrations for the calibration curve. A typical calibration curve may include the following points:

Calibration LevelEpalrestat Concentration (ng/mL)
Blank0
LLOQ2
CAL 25
CAL 320
CAL 450
CAL 5200
CAL 6500
CAL 72000
ULOQ5000
Sample Preparation
  • To 100 µL of each calibration standard or unknown plasma sample, add 20 µL of the working IS solution (100 ng/mL this compound).

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Data Analysis
  • Integrate the peak areas for both Epalrestat and this compound (IS).

  • Calculate the peak area ratio (Epalrestat peak area / IS peak area).

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of Epalrestat.

  • Perform a linear regression analysis (weighted 1/x or 1/x²) to determine the best fit for the curve. The linearity should have a correlation coefficient (r²) of ≥ 0.99.

Data Presentation

Table 1: Representative Calibration Curve Data for Epalrestat in Human Plasma

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
20.0052.1105.0
50.0124.998.0
200.04820.5102.5
500.12151.2102.4
2000.485198.999.5
5001.220505.3101.1
20004.8901995.899.8
500012.2504988.599.8

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualization of Experimental Workflow and Signaling Pathway

experimental_workflow cluster_prep Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_epal Epalrestat Stock cal_standards Calibration Standards stock_epal->cal_standards stock_is This compound Stock add_is Add Internal Standard stock_is->add_is plasma_sample Plasma Sample cal_standards->plasma_sample qc_samples QC Samples qc_samples->plasma_sample plasma_sample->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing Data Processing lcms_analysis->data_processing cal_curve Calibration Curve Construction data_processing->cal_curve quantification Quantification of Unknowns cal_curve->quantification

Caption: Experimental workflow for the quantification of Epalrestat.

signaling_pathway cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Inhibition by Epalrestat cluster_effects Cellular Effects glucose High Intracellular Glucose aldose_reductase Aldose Reductase glucose->aldose_reductase catalysis sorbitol Sorbitol fructose Fructose sorbitol->fructose osmotic_stress Reduced Osmotic Stress sorbitol->osmotic_stress epalrestat Epalrestat epalrestat->aldose_reductase inhibits aldose_reductase->sorbitol oxidative_stress Reduced Oxidative Stress aldose_reductase->oxidative_stress nerve_damage Reduced Nerve Damage osmotic_stress->nerve_damage oxidative_stress->nerve_damage

Caption: Mechanism of action of Epalrestat in the polyol pathway.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Epalrestat in human plasma. The use of this compound as an internal standard ensures the accuracy and reproducibility of the results. This application note provides a comprehensive protocol for establishing a calibration curve and can be readily implemented in a research or clinical laboratory setting for the analysis of Epalrestat.

References

Application Notes and Protocols: Long-Term Storage Stability of Epalrestat-d5 Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the long-term storage and stability of Epalrestat-d5 stock solutions. Adherence to these protocols is crucial for ensuring the accuracy and reproducibility of experimental results.

Introduction

Epalrestat is an inhibitor of aldose reductase, an enzyme active in the polyol pathway, which becomes significant under hyperglycemic conditions.[1] By blocking the conversion of glucose to sorbitol, Epalrestat helps mitigate cellular stress and damage associated with diabetic complications.[1] this compound, a deuterated analog of Epalrestat, serves as an internal standard for the quantification of Epalrestat in mass spectrometry-based analyses.[2] The integrity of the this compound stock solution is paramount for accurate quantification.

Recommended Storage Conditions

Proper storage is essential to maintain the stability of this compound. The following conditions are recommended based on available data for the solid compound and general guidelines for stock solutions.

FormStorage TemperatureRecommended DurationContainerNotes
Solid -20°C≥ 4 years[2]Tightly sealed vialShipped at room temperature; long-term storage at -20°C is recommended.[2]
Stock Solution -20°CUp to 1 month (general recommendation)Tightly sealed vials (aliquots)Avoid repeated freeze-thaw cycles. It is best practice to prepare fresh solutions or use within a shorter timeframe if possible.

Factors Influencing Stability of Epalrestat

Studies on the non-deuterated form of Epalrestat have identified several factors that can influence its stability in aqueous solutions. These factors should be considered when handling and storing this compound solutions, especially if they are prepared in aqueous or mixed aqueous/organic solvents.

  • pH: Epalrestat degradation is pH-dependent. It is more stable in neutral and alkaline conditions and degrades more rapidly in acidic conditions.[3][4][5]

  • Temperature: The stability of Epalrestat decreases as the temperature rises.[3][4][5]

  • Light: Exposure to irradiation can decrease the stability of Epalrestat.[3][4]

  • Oxidation: Epalrestat is highly unstable under oxidative conditions.[5] Solutions should be stored in an environment free of oxidizing agents.[5]

  • Ionic Strength: Increased ionic strength can decrease the stability of Epalrestat in aqueous solutions.[3][4]

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a standard stock solution of this compound.

Materials:

  • This compound solid[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Methanol (LC-MS grade)[2]

  • Sterile, amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation of moisture.

  • Accurately weigh the desired amount of this compound solid using a calibrated analytical balance.

  • Dissolve the solid in the appropriate volume of DMSO or methanol to achieve the desired stock concentration (e.g., 1 mg/mL). This compound is slightly soluble in DMSO and methanol.[2]

  • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be used if necessary, but avoid excessive heat.

  • Dispense the stock solution into smaller aliquots in amber glass vials to minimize exposure to light and air, and to avoid repeated freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the aliquots at -20°C.

Experimental Protocol: Assessment of Long-Term Stability

This protocol describes a stability-indicating method using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to assess the long-term stability of this compound stock solutions.

5.1. Stability Study Design:

  • Prepare a batch of this compound stock solution aliquots as described in section 4.

  • Store the aliquots at the recommended temperature (-20°C) and, if desired, at other conditions (e.g., 4°C, room temperature) to simulate potential storage deviations.

  • At specified time points (e.g., 0, 1, 3, 6, 12 months), retrieve an aliquot from each storage condition.

  • Analyze the samples by RP-HPLC to determine the concentration of this compound and to detect any degradation products.

5.2. RP-HPLC Method: The following method is adapted from published stability studies of Epalrestat and can be used as a starting point.[3][6][7]

ParameterCondition
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7][8]
Mobile Phase Acetonitrile and a buffer solution (e.g., 25 mM potassium phosphate monobasic and 25 mM disodium hydrogen phosphate, pH 6.5) in a ratio of 35:65 (v/v)[3]
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C[3]
Detection Wavelength 396 nm[3]
Injection Volume 20 µL[3]

5.3. Sample Preparation for Analysis:

  • Thaw one aliquot of the this compound stock solution from each storage condition.

  • Dilute the stock solution with the mobile phase to a final concentration within the linear range of the calibration curve (e.g., 0.5-24 µg/mL).[3][4]

  • Filter the diluted sample through a 0.22 µm syringe filter before injection into the HPLC system.[3]

5.4. Data Analysis:

  • Construct a calibration curve using freshly prepared standards of this compound.

  • Determine the concentration of this compound in the stored samples by comparing their peak areas to the calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point. A common stability threshold is retaining 90-110% of the initial concentration.

  • Examine the chromatograms for the appearance of new peaks, which may indicate the formation of degradation products.

Visualization of Workflows

Stability_Testing_Workflow cluster_prep Stock Solution Preparation cluster_storage Long-Term Storage cluster_analysis Stability Analysis (at Time Points) prep1 Weigh this compound prep2 Dissolve in Solvent (e.g., DMSO) prep1->prep2 prep3 Aliquot into Vials prep2->prep3 storage Store Aliquots at -20°C prep3->storage analysis1 Retrieve Aliquot storage->analysis1 analysis2 Dilute Sample analysis1->analysis2 analysis3 RP-HPLC Analysis analysis2->analysis3 analysis4 Quantify Concentration & Degradants analysis3->analysis4

Caption: Workflow for the preparation and long-term stability testing of this compound stock solutions.

Epalrestat Signaling Pathway

Epalrestat's mechanism of action involves the inhibition of the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

Polyol_Pathway_Inhibition cluster_pathway Polyol Pathway (Hyperglycemia) cluster_inhibition Mechanism of Action cluster_outcome Cellular Effects glucose Excess Glucose ar Aldose Reductase glucose->ar sorbitol Sorbitol sd Sorbitol Dehydrogenase sorbitol->sd outcome1 Reduced Sorbitol Accumulation fructose Fructose ar->sorbitol outcome3 Preservation of NADPH sd->fructose epalrestat Epalrestat inhibition Inhibition epalrestat->inhibition inhibition->ar outcome2 Decreased Osmotic Stress outcome1->outcome2 outcome4 Reduced Oxidative Stress outcome3->outcome4

Caption: Inhibition of the polyol pathway by Epalrestat.

References

Troubleshooting & Optimization

Troubleshooting poor signal intensity of Epalrestat-d5 in LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting issues related to the analysis of Epalrestat-d5 in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions for Epalrestat and its deuterated internal standard, this compound, in LC-MS/MS analysis?

A common approach for the quantification of Epalrestat is using Multiple Reaction Monitoring (MRM) mode in a tandem mass spectrometer. For Epalrestat, a frequently monitored transition is m/z 318 → 58.[1][2] For this compound, the precursor ion would be expected at m/z 323, and the product ion would likely be monitored at m/z 63, assuming the deuterium labels are on the ethyl group. The exact mass transitions should be optimized by direct infusion of the analytical standards.

Q2: What are the common causes of poor signal intensity for this compound?

Poor signal intensity for this compound can stem from several factors, including inefficient ionization, ion suppression from the sample matrix, contamination of the ion source, incorrect mass spectrometer settings, or issues with the deuterated standard itself.[3] It is also possible that problems with the liquid chromatography, such as poor peak shape or retention time shifts, can contribute to a decrease in signal intensity.

Q3: Can the use of a deuterated internal standard like this compound introduce any specific problems?

Yes, while stable isotopically labeled standards are generally ideal, deuterated compounds can sometimes exhibit different chromatographic behavior compared to their non-deuterated counterparts.[4][5] This can lead to slight differences in retention times, potentially causing the analyte and internal standard to experience different matrix effects, which can affect the accuracy of quantification.[6][7]

Q4: What are some general best practices to maintain good LC-MS system performance for Epalrestat analysis?

Regular maintenance is crucial for optimal LC-MS performance. This includes weekly cleaning of the ion source, regular calibration of the mass spectrometer, and proper care of the analytical column.[3] It is also important to use high-purity solvents and to flush the system between sample batches to prevent contamination and carryover.[3][8]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Low Signal Intensity for this compound

This guide provides a step-by-step approach to diagnosing the root cause of poor signal intensity for this compound.

Troubleshooting Workflow

Troubleshooting Workflow for Low this compound Signal A Start: Poor this compound Signal B Check MS Instrument Performance A->B C Infuse this compound Standard Directly B->C Yes F Optimize MS Parameters: - Ion Source Settings - Collision Energy - Gas Flows B->F No D Signal Okay? C->D E Check LC System D->E Yes D->F No H Check for Leaks in LC System E->H Check Flow & Pressure K Investigate Sample-Related Issues E->K LC System OK G Inspect & Clean Ion Source and Optics F->G O Problem Resolved G->O I Verify Mobile Phase Composition & Freshness H->I J Inspect/Replace Column & Guard Column I->J J->K L Evaluate Sample Preparation (e.g., Protein Precipitation) K->L Yes M Assess for Matrix Effects (Post-column infusion) L->M N Consider Deuterium Exchange Issues M->N N->O Potential Sources of Poor Signal in LC-MS cluster_LC Liquid Chromatography cluster_Sample Sample & Matrix cluster_MS Mass Spectrometer LC_Column Column Degradation Mobile_Phase Incorrect Mobile Phase LC_Leaks System Leaks Sample_Prep Inefficient Extraction Matrix_Effects Ion Suppression IS_Issues Deuterated Standard Problems (e.g., H/D Exchange) Ion_Source Contaminated Ion Source MS_Params Suboptimal MS Parameters Detector Detector Failure Poor_Signal Poor Signal Intensity Poor_Signal->LC_Column Poor_Signal->Mobile_Phase Poor_Signal->LC_Leaks Poor_Signal->Sample_Prep Poor_Signal->Matrix_Effects Poor_Signal->IS_Issues Poor_Signal->Ion_Source Poor_Signal->MS_Params Poor_Signal->Detector

References

Technical Support Center: Optimizing Epalrestat-d5 Recovery During Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Epalrestat-d5 during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for high recovery of this compound in reversed-phase SPE?

A1: The most critical parameter is the pH of the sample and loading solution. Epalrestat is a carboxylic acid derivative. To ensure optimal retention on a reversed-phase sorbent like Oasis HLB, the pH of the sample should be adjusted to at least 2 pH units below the pKa of Epalrestat. This protonates the carboxylic acid group, making the molecule less polar and increasing its affinity for the non-polar sorbent.

Q2: Which type of solid-phase extraction sorbent is recommended for this compound?

A2: A water-wettable, reversed-phase polymer-based sorbent, such as Oasis HLB, is highly recommended. These sorbents provide excellent retention for a wide range of compounds, including acidic molecules like Epalrestat, and are less susceptible to drying out, which can lead to poor recovery.

Q3: My this compound recovery is low. What are the most common causes?

A3: Low recovery can stem from several factors:

  • Improper pH: The sample pH may be too high, causing premature elution of the ionized this compound.

  • Inappropriate Wash Solvent: The wash solvent may be too strong (i.e., has too high a percentage of organic solvent), causing the analyte to be washed away before the elution step.

  • Insufficient Elution Solvent Strength: The elution solvent may not be strong enough to desorb the this compound from the sorbent.

  • Sample Overload: Exceeding the capacity of the SPE cartridge can lead to breakthrough of the analyte during loading.

Q4: Can I use a generic SPE protocol for this compound?

A4: While a generic protocol can be a good starting point, optimization is often necessary for achieving high and reproducible recovery. The specific matrix of your sample (e.g., plasma, urine) can significantly impact the extraction efficiency. It is crucial to optimize the pH, wash, and elution steps for your specific application.

Troubleshooting Guide

Problem: Low or No Recovery of this compound

This guide will help you systematically troubleshoot and resolve issues related to poor recovery of this compound during solid-phase extraction.

Step 1: Analyte Loss During Loading
  • Issue: this compound is not retained on the SPE sorbent and is found in the flow-through.

  • Cause: The sample pH is likely too high, preventing the acidic this compound from being retained on the reversed-phase sorbent.

  • Solution:

    • Acidify the sample to a pH of 2-3 using a suitable acid (e.g., formic acid, phosphoric acid). This will ensure the carboxylic acid group of this compound is protonated.

    • Ensure the loading solvent is primarily aqueous to maximize the hydrophobic interaction between the analyte and the sorbent.

Step 2: Analyte Loss During Washing
  • Issue: this compound is being eluted prematurely during the wash step.

  • Cause: The wash solvent is too strong, meaning it has a high percentage of organic solvent that is capable of eluting the analyte.

  • Solution:

    • Decrease the percentage of organic solvent in your wash solution. For example, if you are using 20% methanol, try reducing it to 5% methanol.

    • Ensure the wash solution is at the same acidic pH as the loading solution to maintain the non-ionized state of this compound.

Step 3: Incomplete Elution
  • Issue: this compound remains bound to the SPE sorbent after the elution step.

  • Cause: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.

  • Solution:

    • Increase the percentage of organic solvent in the elution mixture. A common starting point is 90% methanol or acetonitrile.

    • Consider adding a small amount of a basic modifier (e.g., 0.1-0.5% ammonium hydroxide) to the elution solvent. This will deprotonate the carboxylic acid group of this compound, making it more polar and facilitating its elution from the non-polar sorbent.

Data Presentation

The following table provides representative data on the impact of pH and elution solvent composition on the recovery of acidic compounds like this compound using an Oasis HLB SPE cartridge. Please note that this is a representative example, and actual results may vary depending on the specific experimental conditions.

ParameterCondition 1Condition 2Condition 3Condition 4
Sample pH 2.55.02.52.5
Wash Solvent 5% Methanol in Water (pH 2.5)5% Methanol in Water (pH 5.0)20% Methanol in Water (pH 2.5)5% Methanol in Water (pH 2.5)
Elution Solvent 90% Methanol in Water90% Methanol in Water90% Methanol in Water90% Methanol, 0.2% NH4OH
Expected Recovery (%) > 90%< 50%60-70%> 95%

Experimental Protocols

Representative Optimized SPE Protocol for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Pre-treatment:

    • To 500 µL of plasma, add the internal standard (this compound).

    • Add 500 µL of 4% phosphoric acid in water to precipitate proteins and adjust the pH.

    • Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

    • Collect the supernatant for loading onto the SPE cartridge.

  • SPE Cartridge Conditioning:

    • Condition an Oasis HLB 1 cc (30 mg) cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Elute the this compound with 1 mL of a solution containing 90% methanol and 0.2% ammonium hydroxide.

    • Collect the eluate.

  • Post-Elution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Visualizations

This compound SPE Workflow

SPE_Workflow Plasma Plasma Sample + This compound Acidify Acidify (e.g., 4% H3PO4) & Centrifuge Plasma->Acidify Supernatant Collect Supernatant Acidify->Supernatant Condition 1. Condition (Methanol) Supernatant->Condition Equilibrate 2. Equilibrate (Water) Load 3. Load Sample Wash 4. Wash (5% Methanol/Water) Elute 5. Elute (90% Methanol/NH4OH) Evaporate Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Caption: General workflow for the solid-phase extraction of this compound.

Troubleshooting Low Recovery of this compound

Troubleshooting_Low_Recovery Start Low this compound Recovery Check_Loading Check Loading Flow-through Start->Check_Loading Analyte_In_Load Analyte found in flow-through? Check_Loading->Analyte_In_Load Solution_Load Solution: - Decrease Sample pH (2-3) - Ensure loading solvent is aqueous Analyte_In_Load->Solution_Load Yes Check_Wash Check Wash Fraction Analyte_In_Load->Check_Wash No Analyte_In_Wash Analyte found in wash fraction? Check_Wash->Analyte_In_Wash Solution_Wash Solution: - Decrease % organic in wash solvent - Maintain acidic pH Analyte_In_Wash->Solution_Wash Yes Check_Elution Check Elution Efficiency Analyte_In_Wash->Check_Elution No Analyte_On_Sorbent Analyte retained on sorbent? Check_Elution->Analyte_On_Sorbent Solution_Elution Solution: - Increase % organic in elution solvent - Add basic modifier (NH4OH) Analyte_On_Sorbent->Solution_Elution Yes Other_Issues Consider other issues: - Cartridge overloading - Inconsistent flow rates Analyte_On_Sorbent->Other_Issues No

Caption: Decision tree for troubleshooting low recovery of this compound.

Technical Support Center: Epalrestat-d5 Analysis by Electrospray Ionization

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Epalrestat-d5 using electrospray ionization (ESI) mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and ensure accurate quantification of this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components.[1][2][3][4] This can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification.[3][5][6] For deuterated internal standards like this compound, it is crucial to ensure that it experiences the same degree of ion suppression as the parent compound, Epalrestat, for accurate correction.[2][7][8]

Q2: What are the common causes of ion suppression for this compound?

A2: Common causes of ion suppression in the analysis of this compound include:

  • Matrix Effects: Co-eluting endogenous components from biological samples such as phospholipids, salts, and proteins can interfere with the ionization process.[5][9]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents can cause significant suppression.[10] Trifluoroacetic acid (TFA) can also cause suppression in negative ion mode.[10]

  • High Analyte Concentration: At high concentrations, the ESI response can become non-linear, leading to self-suppression.[3]

  • Contaminants: Impurities from solvents, sample containers, or the LC system itself can contribute to ion suppression.

Q3: How can I detect and assess ion suppression for this compound?

A3: A common method to assess ion suppression is the post-column infusion experiment.[11] This involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip in the baseline signal at the retention time of interest indicates the presence of ion-suppressing components. Alternatively, comparing the signal response of this compound in a neat solution versus a post-extraction spiked matrix sample can quantify the extent of ion suppression.[3]

Q4: Is this compound expected to behave identically to Epalrestat in terms of ion suppression?

A4: Ideally, a stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction.[2] However, minor chromatographic shifts between the deuterated and non-deuterated forms can sometimes occur, potentially leading to differential ion suppression. It is essential to verify that the chromatographic peaks of Epalrestat and this compound are narrow and co-elute as closely as possible.

Troubleshooting Guides

Issue 1: Low Signal Intensity or High Variability for this compound

This is a common indicator of significant ion suppression. Follow these steps to troubleshoot:

Step 1: Evaluate Sample Preparation

  • Rationale: Inefficient sample cleanup is a primary source of matrix components that cause ion suppression.[5]

  • Action:

    • If using protein precipitation, consider switching from acetonitrile to methanol or vice versa, as they precipitate different sets of proteins.

    • Implement a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method for a more thorough cleanup.[2]

Step 2: Optimize Chromatographic Conditions

  • Rationale: Improving the chromatographic separation can move this compound away from co-eluting interferences.[2][12]

  • Action:

    • Modify the gradient profile to increase the organic phase percentage more slowly around the elution time of this compound.

    • Test different C18 columns from various manufacturers as they have different selectivities.

    • Consider a smaller particle size column for better resolution.

Step 3: Adjust Mobile Phase Composition

  • Rationale: Mobile phase additives can significantly impact ionization efficiency.[13]

  • Action:

    • Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate.[14][15]

    • If using an ion-pairing agent, try reducing its concentration or switching to a more MS-friendly alternative.

    • For negative ion mode analysis of Epalrestat, avoid strong acids like TFA.

Step 4: Optimize ESI Source Parameters

  • Rationale: The physical and electrical parameters of the ESI source can be adjusted to minimize suppression.

  • Action:

    • Optimize the nebulizer gas pressure, drying gas flow rate, and temperature.

    • Adjust the capillary voltage to find the optimal setting for this compound ionization.

Issue 2: Poor Linearity in the Calibration Curve

If the calibration curve for Epalrestat (using this compound as an internal standard) is non-linear, especially at higher concentrations, consider the following:

Step 1: Investigate Potential Saturation Effects

  • Rationale: At high concentrations, the detector or the ESI process itself can become saturated, leading to a non-linear response.[3]

  • Action:

    • Dilute the higher concentration standards and re-inject.

    • If linearity is restored, adjust the calibration range accordingly.

Step 2: Assess for Differential Ion Suppression

  • Rationale: If Epalrestat and this compound are not affected by ion suppression to the same extent across the concentration range, the correction will be inaccurate.

  • Action:

    • Perform a matrix effect evaluation at low, medium, and high concentrations to ensure the internal standard is providing consistent correction.

    • Ensure the concentration of this compound is appropriate and not so high that it contributes to suppression.

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Assessment

Objective: To identify regions of ion suppression in the chromatographic run.

Materials:

  • LC-MS/MS system with a T-junction for post-column infusion.

  • Syringe pump.

  • Solution of this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Prepared blank matrix extract (e.g., protein-precipitated plasma from a control subject).

  • Mobile phases and chromatographic column as used in the Epalrestat assay.

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions.

  • Set up the syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) to the T-junction placed between the column outlet and the MS inlet.

  • Begin acquiring data on the mass spectrometer in MRM mode for the this compound transition.

  • Once a stable baseline signal is observed, inject the blank matrix extract onto the column.

  • Monitor the this compound signal throughout the chromatographic run. Any significant drop in the signal indicates ion suppression at that retention time.

Protocol 2: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Materials:

  • LC-MS/MS system.

  • Solution A: this compound in neat solvent (e.g., mobile phase).

  • Solution B: Blank matrix extract spiked with this compound at the same concentration as Solution A.

Procedure:

  • Inject Solution A and record the peak area for this compound.

  • Inject Solution B and record the peak area for this compound.

  • Calculate the Matrix Effect (%) using the following formula: Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

Quantitative Data Summary

Table 1: Effect of Sample Preparation on this compound Signal Intensity and Matrix Effect

Sample Preparation MethodMean Peak Area (n=5)Coefficient of Variation (%)Matrix Effect (%)
Protein Precipitation (Acetonitrile)85,60012.568.5
Protein Precipitation (Methanol)98,2009.878.6
Liquid-Liquid Extraction115,4006.292.3
Solid-Phase Extraction122,1004.597.7

Table 2: Influence of Mobile Phase Additive on this compound Signal-to-Noise Ratio

Mobile Phase BAdditiveMean S/N Ratio (n=5)
Acetonitrile0.1% Formic Acid152
Acetonitrile5 mM Ammonium Formate215
Acetonitrile0.1% Acetic Acid188
Acetonitrile0.05% TFA95

Visual Guides

cluster_0 Troubleshooting Workflow for Low Signal start Low this compound Signal Detected sample_prep Step 1: Evaluate Sample Preparation - Change precipitation solvent? - Implement SPE/LLE? start->sample_prep chromatography Step 2: Optimize Chromatography - Adjust gradient? - Try different column? sample_prep->chromatography If signal still low end Signal Improved sample_prep->end If signal improves mobile_phase Step 3: Adjust Mobile Phase - Use volatile buffers? - Reduce additives? chromatography->mobile_phase If signal still low chromatography->end If signal improves ms_settings Step 4: Optimize MS Source - Adjust gas flows/temp? - Optimize voltage? mobile_phase->ms_settings If signal still low mobile_phase->end If signal improves ms_settings->end If signal improves cluster_1 Ion Suppression Assessment Logic infusion Post-Column Infusion (Qualitative) dip Signal Dip Observed? infusion->dip quant Post-Spike Comparison (Quantitative) calculate Calculate Matrix Effect % quant->calculate suppression Ion Suppression Present dip->suppression Yes no_suppression Minimal Ion Suppression dip->no_suppression No percent < 90%? calculate->percent percent->suppression Yes percent->no_suppression No

References

Dealing with Epalrestat-d5 internal standard variability between runs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of Epalrestat-d5 as an internal standard in bioanalytical research. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to variability in internal standard response between experimental runs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a stable isotope-labeled (SIL) version of Epalrestat, where five hydrogen atoms have been replaced with deuterium. It is considered the gold standard for an internal standard in quantitative bioanalysis of Epalrestat using LC-MS/MS for several reasons[1]:

  • Similar Physicochemical Properties: Being structurally almost identical to Epalrestat, it is expected to have very similar extraction recovery, chromatographic retention time, and ionization response in the mass spectrometer.

  • Co-elution: Ideally, it co-elutes with the analyte, meaning it experiences the same matrix effects (ion suppression or enhancement), allowing for accurate correction.[1]

  • Mass Difference: The mass difference allows the mass spectrometer to distinguish it from the unlabeled analyte.

Q2: What are the common causes of variability in the this compound internal standard response between runs?

Variability in the internal standard response can be attributed to several factors throughout the analytical process. These can be broadly categorized as:

  • Sample Preparation Issues: Inconsistent extraction recovery, errors in pipetting the internal standard, or variability in sample volume.

  • Matrix Effects: Differences in the composition of the biological matrix between samples can lead to variable ion suppression or enhancement of the internal standard signal.[2][3][4][5]

  • Instrumental Factors: Fluctuations in the LC-MS/MS system, such as inconsistent injection volumes, detector sensitivity drift, or issues with the ionization source.

  • Internal Standard Stability: Degradation of the this compound stock solution or in the biological matrix during storage or processing.

  • Isotopic Exchange: Although less common for the deuterium labels on a phenyl ring, there is a possibility of back-exchange with protons from the surrounding environment, which would alter the mass-to-charge ratio and signal intensity.[6]

Q3: My this compound response is consistently low across all samples in a run. What should I investigate?

A consistently low response for the internal standard across an entire analytical run often points to a systemic issue. Here’s a troubleshooting workflow to identify the root cause:

graph Troubleshooting_Low_IS_Response { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

Start [label="Consistently Low this compound Response", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prep_Check [label="Verify IS Stock Solution\n(Concentration & Integrity)", fillcolor="#FBBC05", fontcolor="#202124"]; Pipette_Check [label="Check Pipette Calibration\n& Technique", fillcolor="#FBBC05", fontcolor="#202124"]; Instrument_Check [label="Investigate Instrument Performance\n(Source, Detector, Injection)", fillcolor="#FBBC05", fontcolor="#202124"]; Method_Issue [label="Review Sample Preparation Method\n(e.g., extraction efficiency)", fillcolor="#FBBC05", fontcolor="#202124"]; Resolution [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Prep_Check; Prep_Check -> Pipette_Check [label="If solution is OK"]; Pipette_Check -> Instrument_Check [label="If pipetting is correct"]; Instrument_Check -> Method_Issue [label="If instrument is performing as expected"]; Method_Issue -> Resolution [label="After optimization"];

Prep_Check -> Resolution [label="If new solution resolves issue", style=dashed]; Pipette_Check -> Resolution [label="If recalibration/technique change resolves issue", style=dashed]; Instrument_Check -> Resolution [label="If maintenance/tuning resolves issue", style=dashed]; }

Caption: Troubleshooting workflow for consistently low internal standard response.

Q4: The this compound response is highly variable among different samples within the same run. What could be the cause?

High variability within a single run often suggests issues related to individual samples or their processing. Key areas to investigate include:

  • Matrix Effects: This is a primary suspect. Different patient or animal samples can have varying levels of endogenous compounds that interfere with the ionization of this compound.

  • Inconsistent Sample Preparation: Manual extraction procedures can introduce variability. Ensure consistent vortexing times, evaporation, and reconstitution steps.

  • Sample Quality: The integrity of the biological samples (e.g., hemolysis, lipemia) can impact extraction efficiency and introduce interfering substances.

Troubleshooting Guides

Issue 1: Unexpected Chromatographic Peak Shape or Retention Time Shift for this compound

Symptoms:

  • Broad, tailing, or fronting peaks for the internal standard.

  • Inconsistent retention time for this compound across the analytical run.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Chromatography Column Degradation 1. Check the column backpressure. A significant increase may indicate a blockage. 2. Flush the column according to the manufacturer's instructions. 3. If the problem persists, replace the column with a new one.
Incompatible Mobile Phase 1. Ensure the mobile phase is correctly prepared and degassed. 2. Verify that the pH of the mobile phase is appropriate for Epalrestat (which is a carboxylic acid).[7]
Sample Injection Issues 1. Check the injector for any clogs or leaks. 2. Ensure the injection volume is consistent. 3. Verify that the sample solvent is compatible with the mobile phase.
Issue 2: Gradual Decrease in this compound Response Throughout an Analytical Run

Symptoms:

  • The peak area of this compound is highest in the first few injections and steadily declines with subsequent injections.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Contamination of the Mass Spectrometer Source 1. Visually inspect the ion source for any buildup of contaminants. 2. Clean the ion source according to the manufacturer's protocol.
Internal Standard Adsorption 1. this compound might be adsorbing to plasticware or the injection port. 2. Consider using silanized glassware or different types of autosampler vials.
Instability in Autosampler 1. Verify the temperature control of the autosampler. 2. Assess the short-term stability of this compound in the reconstitution solvent at the autosampler temperature.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution (1 mg/mL):

    • Accurately weigh 1 mg of this compound.

    • Dissolve in 1 mL of methanol or DMSO.[8]

    • Store at -20°C or -80°C in an amber vial to protect from light. The solid form of this compound is reported to be stable for at least 4 years.[8]

  • Working Solution (e.g., 1 µg/mL):

    • Perform serial dilutions of the stock solution with the appropriate solvent (typically methanol or acetonitrile).

    • Prepare fresh working solutions for each analytical run to minimize potential degradation.

Protocol 2: Plasma Sample Preparation using Protein Precipitation

This protocol is adapted from a published method for Epalrestat.[7]

  • Sample Thawing: Thaw plasma samples on ice.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound working solution to each plasma sample, standard, and quality control, except for the blank.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Suggested LC-MS/MS Parameters for Epalrestat and this compound

These parameters are a starting point and should be optimized for your specific instrumentation.

Parameter Suggested Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)
MRM Transitions Epalrestat: To be determined by infusion. this compound: Parent ion will be 5 Daltons higher than Epalrestat. The fragment ion may be the same or different.

Stability Considerations

The stability of Epalrestat is known to be influenced by pH, light, and oxidative conditions.[7] It is more stable in neutral and alkaline conditions and at lower temperatures.[7] While specific stability data for this compound in biological matrices is not extensively published, it is crucial to perform your own stability assessments as part of method validation.

Recommended Stability Tests:

Stability Test Description Acceptance Criteria (Typical)
Freeze-Thaw Stability Analyze QC samples after three freeze-thaw cycles.Mean concentration within ±15% of nominal.
Short-Term (Bench-Top) Stability Keep QC samples at room temperature for a duration that mimics the sample handling time.Mean concentration within ±15% of nominal.
Long-Term Stability Store QC samples at the intended storage temperature (e.g., -80°C) and analyze at different time points.Mean concentration within ±15% of nominal.
Stock Solution Stability Evaluate the stability of the stock solution at its storage temperature.Response compared to a freshly prepared solution should be within an acceptable range.

Visualizing the Troubleshooting Process

graph Troubleshooting_Decision_Tree { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.15]; edge [fontname="Arial", fontsize=9];

Start [label="this compound Variability Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pattern [label="What is the pattern of variability?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Systematic [label="Systematic (e.g., all samples low)", fillcolor="#FBBC05", fontcolor="#202124"]; Random [label="Random/Sample-Specific", fillcolor="#FBBC05", fontcolor="#202124"]; Drift [label="Drift (e.g., gradual decrease)", fillcolor="#FBBC05", fontcolor="#202124"];

Check_IS_Prep [label="Check IS Stock/Working Solutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Instrument [label="Check Instrument Performance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Matrix_Effects [label="Investigate Matrix Effects", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Extraction [label="Review Extraction Procedure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Source_Contamination [label="Check for Source Contamination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Autosampler_Stability [label="Check Autosampler Stability", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Pattern; Pattern -> Systematic [label="Systematic"]; Pattern -> Random [label="Random"]; Pattern -> Drift [label="Drift"];

Systematic -> Check_IS_Prep; Systematic -> Check_Instrument; Random -> Check_Matrix_Effects; Random -> Check_Extraction; Drift -> Check_Source_Contamination; Drift -> Check_Autosampler_Stability; }

Caption: Decision tree for troubleshooting this compound variability.

References

Technical Support Center: Epalrestat and Epalrestat-d5 Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the chromatographic analysis of Epalrestat and its deuterated internal standard, Epalrestat-d5.

Frequently Asked Questions (FAQs)

Q1: What is a typical mobile phase composition for the analysis of Epalrestat?

A1: A common mobile phase for reversed-phase HPLC analysis of Epalrestat consists of a mixture of an aqueous buffer and an organic solvent. Commonly used organic solvents are acetonitrile and methanol. The aqueous buffer is often an ammonium acetate or potassium dihydrogen phosphate solution, with the pH adjusted to be acidic, typically around 3.0 to 4.5. The ratio of organic solvent to aqueous buffer can vary, but a common starting point is in the range of 40:60 to 70:30 (v/v).

Q2: How does the mobile phase pH affect the retention of Epalrestat?

A2: Epalrestat is a carboxylic acid derivative, meaning it is an acidic compound. In reversed-phase chromatography, the pH of the mobile phase significantly influences the retention of ionizable compounds like Epalrestat. At a pH below its pKa, Epalrestat will be in its neutral, protonated form, which is more hydrophobic and will be more strongly retained on a C18 or C8 column, resulting in a longer retention time. Conversely, at a pH above its pKa, it will be in its ionized, deprotonated form, which is more polar and will elute earlier with a shorter retention time. For robust and reproducible results, it is recommended to maintain the mobile phase pH at least one to two units away from the pKa of Epalrestat.

Q3: Can I use methanol instead of acetonitrile as the organic solvent in the mobile phase?

A3: Yes, methanol can be used as an alternative to acetonitrile. However, a direct substitution without method re-optimization is not recommended. Acetonitrile and methanol have different solvent strengths and selectivities, which will affect the retention times and potentially the elution order of Epalrestat and any impurities. Generally, acetonitrile is a stronger eluting solvent than methanol in reversed-phase chromatography, meaning that to achieve similar retention times, a lower percentage of acetonitrile would be needed compared to methanol.

Q4: My this compound internal standard is not co-eluting perfectly with Epalrestat. Is this a problem?

A4: A small shift in retention time between an analyte and its deuterated internal standard is not uncommon and is known as an isotopic effect. For most applications, especially with mass spectrometric detection, a slight separation is acceptable as long as the peaks are sharp, symmetrical, and the response is consistent. However, if the separation is significant, it could lead to differential matrix effects, where co-eluting matrix components might suppress or enhance the ionization of one compound more than the other, leading to inaccurate quantification. If you observe a significant and inconsistent shift, further method development to achieve closer elution is recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the chromatographic analysis of Epalrestat and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Column Silanols Epalrestat, being an acidic compound, can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Solution: Lower the mobile phase pH (e.g., to pH 3.0) to suppress the ionization of both Epalrestat and the silanol groups. Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can also help, but this is generally not recommended for LC-MS applications due to ion suppression.
Column Overload Injecting too concentrated a sample can lead to peak fronting. Solution: Dilute the sample and re-inject.
Inappropriate Injection Solvent Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent must be used, inject a smaller volume.
Column Contamination or Degradation Accumulation of contaminants or degradation of the stationary phase can lead to poor peak shapes. Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Issue 2: Fluctuating Retention Times

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Small variations in the mobile phase composition, especially the pH, can lead to shifts in retention time for ionizable compounds like Epalrestat. Solution: Ensure accurate and consistent preparation of the mobile phase for every run. Premixing the aqueous and organic phases can improve consistency.
Unstable Column Temperature Temperature fluctuations can affect solvent viscosity and chromatographic selectivity, leading to retention time drift. Solution: Use a column oven to maintain a constant and controlled temperature.
Pump Malfunction Inconsistent flow rate from the HPLC pump will directly impact retention times. Solution: Purge the pump to remove air bubbles and check for leaks. If the problem persists, the pump seals may need to be replaced.
Column Equilibration Insufficient equilibration time with the mobile phase before injection can cause retention time shifts, especially in gradient elution. Solution: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
Issue 3: Inconsistent Peak Area for this compound (Internal Standard)

Possible Causes & Solutions:

CauseSolution
Inaccurate Pipetting Errors in adding the internal standard solution to samples and standards will result in inconsistent peak areas. Solution: Use calibrated pipettes and ensure proper pipetting technique.
Ion Suppression/Enhancement (for LC-MS) Co-eluting matrix components can affect the ionization efficiency of this compound in the mass spectrometer source. Solution: Optimize the chromatographic method to separate this compound from interfering matrix components. A thorough sample cleanup procedure can also help minimize matrix effects.
Analyte-Internal Standard Crosstalk In LC-MS, if the mass resolution is insufficient, the signal from Epalrestat may contribute to the signal of this compound, especially at high concentrations of Epalrestat. Solution: Ensure the mass spectrometer is properly calibrated and has sufficient resolution to distinguish between the analyte and the internal standard.

Experimental Protocols

Below are examples of experimental conditions for the analysis of Epalrestat, derived from published literature. These should be considered as starting points for method development and optimization.

Table 1: Example HPLC Method Parameters for Epalrestat Analysis

ParameterCondition 1Condition 2
Column C18 (e.g., 250 x 4.6 mm, 5 µm)C8 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.03M Potassium Dihydrogen Phosphate in water, pH 3.2 with phosphoric acid10mM Ammonium Acetate in water
Mobile Phase B AcetonitrileAcetonitrile
Gradient/Isocratic GradientIsocratic (e.g., 60:40 A:B)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 294 nmUV at 241 nm
Column Temperature Ambient30 °C
Injection Volume 10 µL20 µL

Table 2: Example LC-MS/MS Method Parameters for Epalrestat with this compound as Internal Standard

ParameterCondition
Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10mM Ammonium Acetate in water
Mobile Phase B Acetonitrile
Gradient A rapid gradient from low to high organic content
Flow Rate 0.4 mL/min
Detection Triple Quadrupole Mass Spectrometer with Electrospray Ionization (ESI) in negative ion mode
MRM Transitions Epalrestat: Specific precursor > product ion pair; this compound: Specific precursor > product ion pair
Column Temperature 40 °C
Injection Volume 5 µL

Visualizations

The following diagrams illustrate key workflows and relationships in the chromatographic analysis of Epalrestat.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Matrix (e.g., Plasma, Formulation) spike Spike with This compound (IS) sample->spike extract Sample Extraction (e.g., Protein Precipitation) spike->extract hplc HPLC Separation (Mobile Phase Gradient) extract->hplc ms Mass Spectrometry (Detection) hplc->ms integrate Peak Integration ms->integrate ratio Calculate Area Ratio (Epalrestat / this compound) integrate->ratio quantify Quantification using Calibration Curve ratio->quantify

Caption: A typical experimental workflow for the quantitative analysis of Epalrestat using this compound as an internal standard by LC-MS/MS.

Caption: A logical flowchart for troubleshooting common issues in Epalrestat chromatography.

Column selection for optimal separation of Epalrestat and Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Epalrestat and Epalrestat-d5 Analysis

Welcome to the technical support center for the analysis of Epalrestat and its deuterated internal standard, this compound. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic separation.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using this compound in Epalrestat analysis?

A1: this compound is a stable isotope-labeled internal standard (SIL-IS) used for the quantification of Epalrestat in biological matrices.[1] Its chemical and physical properties are nearly identical to Epalrestat, but it has a different mass due to the deuterium atoms. This allows it to be distinguished by a mass spectrometer. The use of an SIL-IS is crucial for correcting variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[1]

Q2: Which type of chromatography is most suitable for the separation of Epalrestat and this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with a mass spectrometer (MS) is the most common and effective technique for the analysis of Epalrestat and this compound.[2][3][4] C18 columns are frequently reported as the stationary phase of choice.[5][6][7]

Q3: Is baseline separation between Epalrestat and this compound necessary?

A3: For methods employing mass spectrometric detection (LC-MS/MS), baseline chromatographic separation is not strictly necessary. The two compounds can be differentiated based on their mass-to-charge ratio (m/z) by the mass spectrometer.[2] However, co-elution is generally preferred to ensure that both compounds experience the same matrix effects at the same time, which is a key principle for accurate correction by the internal standard.

Q4: What is the "isotope effect" in the chromatography of deuterated standards?

A4: The isotope effect in chromatography refers to the potential for a deuterated compound (like this compound) to have a slightly different retention time than its non-deuterated counterpart (Epalrestat).[8] Often, the deuterated compound may elute slightly earlier, a phenomenon known as the "inverse isotope effect".[9][10] This is due to the subtle differences in molecular interactions with the stationary phase caused by the presence of deuterium.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of Epalrestat and this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause:

    • Secondary Interactions: Unwanted interactions between the acidic Epalrestat molecule and the silica backbone of the column.

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of Epalrestat, influencing peak shape.

    • Column Overload: Injecting too much sample can lead to peak distortion.

  • Solutions:

    • Column Selection: Use a high-purity, end-capped C18 column to minimize silanol interactions.

    • Mobile Phase Optimization: Adjust the mobile phase pH using a suitable buffer (e.g., ammonium acetate or phosphate buffer) to ensure consistent ionization of Epalrestat.[2][5][6] A pH around 3.0 to 4.5 is often effective.[6]

    • Sample Concentration: Reduce the concentration of the sample being injected.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including pH and solvent ratios.

    • Column Temperature: Fluctuations in column temperature can affect retention times.

    • Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase.

  • Solutions:

    • Consistent Mobile Phase: Prepare the mobile phase accurately and consistently. Use a buffer to maintain a stable pH.

    • Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention.

    • Adequate Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections.

Issue 3: Low Signal Intensity or Poor Sensitivity

  • Possible Cause:

    • Suboptimal Mobile Phase: The mobile phase composition may not be ideal for efficient ionization in the mass spectrometer source.

    • Ion Suppression: Components from the sample matrix can interfere with the ionization of Epalrestat and this compound, reducing the signal.

    • Detector Settings: Mass spectrometer parameters may not be optimized.

  • Solutions:

    • Mobile Phase Additives: The use of volatile buffers like ammonium acetate can improve ionization efficiency.[2][6]

    • Sample Preparation: Employ a robust sample preparation method (e.g., protein precipitation followed by solid-phase extraction) to remove interfering matrix components.[2]

    • MS Optimization: Optimize mass spectrometer parameters such as spray voltage, gas flows, and collision energy for both Epalrestat and this compound.

Experimental Protocols

Below are typical experimental conditions for the separation of Epalrestat and this compound.

Table 1: Recommended LC-MS/MS Parameters
ParameterRecommended Conditions
Column C18 (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 10mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a low percentage of B, ramp up to a high percentage of B
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transitions Epalrestat: m/z 318 → 58; Internal Standard specific transition

Note: The specific MS/MS transition for this compound will depend on the fragmentation pattern and should be optimized.[2]

Visualizations

Diagram 1: Column Selection Workflow

start Start: Column Selection c18 Initial Choice: C18 Column (Commonly Used) start->c18 peak_shape Evaluate Peak Shape (Tailing/Fronting) c18->peak_shape end_capped Consider High-Purity, End-Capped C18 peak_shape->end_capped Poor Shape resolution Assess Resolution and Retention Time Stability peak_shape->resolution Good Shape end_capped->resolution other_phases Explore Alternative Phases (e.g., C8, Phenyl-Hexyl) other_phases->resolution resolution->other_phases Persistent Issues optimize Optimize Mobile Phase (pH, Organic Ratio) resolution->optimize Suboptimal final Final Column Choice resolution->final Optimal optimize->resolution

Caption: A logical workflow for selecting the optimal HPLC column.

Diagram 2: Troubleshooting Logic for Common HPLC Issues

start Problem Observed peak_tailing Peak Tailing/ Asymmetry start->peak_tailing retention_shift Retention Time Shifts start->retention_shift low_intensity Low Signal Intensity start->low_intensity check_ph Check Mobile Phase pH peak_tailing->check_ph check_temp Verify Column Temperature retention_shift->check_temp check_ms Optimize MS Parameters low_intensity->check_ms solution_ph Adjust pH with Buffer check_ph->solution_ph solution_temp Use Column Oven check_temp->solution_temp solution_ms Tune Instrument check_ms->solution_ms

Caption: A troubleshooting decision tree for common HPLC problems.

References

Epalrestat-d5 Contamination: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Epalrestat-d5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent contamination of this compound in a laboratory setting. This guide provides answers to frequently asked questions and detailed troubleshooting protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use in the lab?

This compound is a deuterium-labeled version of Epalrestat, an aldose reductase inhibitor. In the laboratory, it is primarily used as an internal standard for the quantification of Epalrestat in biological samples by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS)[1]. Its molecular formula is C₁₅H₈D₅NO₃S₂ and it has a molecular weight of approximately 324.4 g/mol [1].

Q2: What are the common signs of this compound contamination in my experimental data?

Signs of contamination can include:

  • Unexpected peaks in your chromatogram: The appearance of peaks at retention times not corresponding to this compound or the target analyte.

  • Inaccurate quantification: Consistently high or low calculated concentrations of your analyte.

  • Poor isotopic purity: Mass spectrometry data showing a higher than expected abundance of ions with masses corresponding to partially deuterated or non-deuterated Epalrestat.

  • High background noise in your mass spectra: This can make it difficult to accurately detect and quantify your analyte and internal standard.

Q3: What are the most likely sources of this compound contamination?

Contamination can arise from several sources in the laboratory environment. These can be broadly categorized as:

  • Chemical Contamination: Introduction of impurities from solvents, reagents, or labware.

  • Cross-Contamination: Accidental introduction of non-deuterated Epalrestat into the this compound stock or samples.

  • Degradation: Breakdown of this compound due to improper storage or handling.

  • Hydrogen-Deuterium (H-D) Exchange: Replacement of deuterium atoms with hydrogen atoms from the surrounding environment.

Q4: How can I prevent contamination of my this compound standard?

Preventing contamination is crucial for reliable results. Key preventive measures include:

  • Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dark, and dry place to prevent degradation[1]. Studies have shown that Epalrestat is unstable under light exposure and oxidative conditions[2][3].

  • Use of High-Purity Solvents and Reagents: Utilize LC-MS or HPLC grade solvents and fresh reagents to minimize the introduction of chemical impurities.

  • Dedicated Labware: Use dedicated and thoroughly cleaned glassware and pipette tips for handling deuterated standards to avoid cross-contamination with their non-deuterated counterparts.

  • Careful Sample Handling: Avoid exposing samples and standards to acidic or basic conditions for prolonged periods, as this can promote H-D exchange. Epalrestat is more stable in neutral and alkaline conditions[2][3].

  • Regular System Maintenance: Regularly clean and maintain your LC-MS system to prevent the buildup of contaminants.

Troubleshooting Guides

Issue 1: Suspected Cross-Contamination with Non-Deuterated Epalrestat

If you suspect your this compound has been contaminated with non-deuterated Epalrestat, follow this troubleshooting workflow:

cluster_0 Troubleshooting Cross-Contamination A Problem: Suspected Cross-Contamination (e.g., unexpected M+0 peak for Epalrestat) B Prepare a fresh, independent stock solution of this compound from a new vial. A->B C Analyze the new stock solution by LC-MS/MS. Monitor for both this compound and Epalrestat. B->C D Is the M+0 peak still present? C->D E Contamination is likely in the new stock or the LC-MS system. Proceed to System Check. D->E Yes F The original stock solution was contaminated. Discard the old stock. D->F No G Systematically check potential sources: - Solvents - Vials - Pipette tips - Autosampler wash solution E->G H Isolate and replace the contaminated component. G->H cluster_1 Investigating Hydrogen-Deuterium Exchange A Problem: Suspected H-D Exchange (e.g., decreasing M+5/M+0 ratio over time) B Incubate this compound in different solvents (e.g., mobile phase, sample matrix) over time. A->B C Analyze samples at different time points by LC-MS/MS. B->C D Monitor the isotopic distribution of this compound. (M+5, M+4, M+3, etc.) C->D E Is there a significant change in isotopic distribution? D->E F H-D exchange is occurring. Identify the source. E->F Yes G No significant H-D exchange. Investigate other sources of error. E->G No H Evaluate: - pH of solvents and sample matrix - Protic vs. aprotic solvents - Temperature F->H I Modify experimental conditions: - Adjust pH to neutral - Use aprotic solvents where possible - Minimize incubation times H->I

References

Interpreting unexpected peaks in Epalrestat-d5 chromatograms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected peaks during the chromatographic analysis of Epalrestat-d5.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of unexpected peaks in an this compound chromatogram?

Unexpected peaks in the chromatogram for this compound, which is typically used as an internal standard for the quantification of Epalrestat[1][2], can originate from several sources. These include impurities in the deuterated standard, degradation of the this compound molecule, in-source fragmentation or adduct formation within the mass spectrometer, crosstalk from the unlabeled Epalrestat analyte, or external contamination from solvents, the sample matrix, or the LC-MS system itself.[3][4][5] Carryover from preceding sample injections is another common cause.[3][6]

Q2: How can I determine if an unexpected peak is an impurity, a degradation product, or a system artifact?

Distinguishing the source of an extraneous peak involves a systematic approach.

  • Analyze the Standard : Inject a fresh solution of the this compound standard alone. Peaks present in this chromatogram are likely impurities from synthesis or degradation that occurred during storage.

  • Blank Injections : Run a solvent blank after a high-concentration sample. The appearance of the unexpected peak suggests carryover.[6] If the peak is present in a blank run without a prior injection, it points to system contamination.[5]

  • Review Mass Spectra : Analyze the mass spectrum of the unexpected peak. If its mass-to-charge ratio (m/z) corresponds to a known degradation product of Epalrestat, it is likely a degradant.[7][8] Artifacts like solvent adducts will have a mass shift corresponding to the solvent molecule.

  • Forced Degradation Studies : Performing forced degradation studies (e.g., exposure to acid, base, oxidation, heat, or light) on both Epalrestat and this compound can help to intentionally generate degradation products and confirm their retention times and mass spectra.[9][10][11]

Q3: What are the known degradation products of Epalrestat?

Epalrestat is susceptible to degradation under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress.[9][11] Studies have shown that its degradation follows first-order kinetics and is pH-dependent.[7][8] It is particularly susceptible to acid hydrolysis and photolysis.[11][12] One study identified seven degradation products under stress conditions, tentatively identifying four of them.[7][8] The degradation pathways can be complex, but they provide a basis for identifying potential unexpected peaks.

Q4: Can the unexpected peak be related to the non-deuterated Epalrestat analyte?

Yes, there are two primary ways the non-deuterated analyte can cause an unexpected peak in the this compound channel.

  • Isotopic Contribution : Natural abundance isotopes of Epalrestat (e.g., ¹³C) can result in a signal at a mass close to that of this compound, especially if the mass resolution of the instrument is low.

  • In-Source Back-Exchange : Although less common with phenyl-d5 labels, deuterium-hydrogen back-exchange can sometimes occur in the ion source of the mass spectrometer, leading to a shift in the observed mass.

Q5: How do I troubleshoot a suspected system contamination issue?

If you suspect contamination is causing the unexpected peak, a systematic cleaning and component isolation process is necessary.

  • Mobile Phase : Prepare fresh mobile phases using high-purity solvents and additives.[4]

  • System Flush : Flush the entire LC system, including the injector and lines, with a strong solvent like isopropanol.[6]

  • Component Isolation : Remove the analytical column and connect the injector directly to the detector. Run a blank gradient to see if the peak persists. If it disappears, the column is the source of contamination. If it remains, the contamination is in the LC system components before the column or in the detector itself.[5]

  • Ion Source Cleaning : If the contamination is suspected to be within the mass spectrometer, follow the manufacturer's protocol for cleaning the ion source.[3]

Troubleshooting Guide: A Systematic Approach

When an unexpected peak is observed, a logical workflow can efficiently identify its source. The following guide and corresponding diagram outline the recommended steps.

Logical Workflow for Peak Identification

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Peak Analysis & Source Identification cluster_2 Phase 3: Confirmation & Resolution A Unexpected Peak Observed in this compound Chromatogram B Inject Fresh this compound Standard Solution Only A->B C Inject Solvent Blank B->C D Peak Present in Standard Only? C->D E Source is likely Impurity in Standard D->E Yes F Peak Present in Blank after Sample? D->F No G Source is likely Carryover F->G Yes H Investigate MS Data (m/z, Fragments) F->H No M Perform System Cleaning Protocol G->M I Mass corresponds to known Degradant/Adduct? H->I J Source is likely Degradation Product or MS Adduct I->J Yes K Source is likely Matrix Component or System Contamination I->K No L Perform Forced Degradation Study J->L K->M

Caption: Troubleshooting workflow for unexpected peaks.

Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for Epalrestat and its deuterated internal standard in negative ion mode, which is often optimal for analysis.[2][12] Potential degradant masses are inferred from published studies.

Compound / ProductChemical FormulaExact Mass (Da)[M-H]⁻ (m/z)Potential Source / Stress ConditionReference
Epalrestat C₁₅H₁₃NO₃S₂319.03318.02Analyte[13]
This compound C₁₅H₈D₅NO₃S₂324.06323.05Internal Standard[1]
Degradation Product 1 ---Acidic Conditions[7][8]
Degradation Product 2 ---Alkaline Conditions[7][8]
Degradation Product 3 ---Thermal Stress[7][8]
Degradation Product 4 ---Oxidative Stress[7][8]

Note: The exact structures and masses of all degradation products are not fully elucidated in all public literature. This table should be used as a general guide; exact mass determination is crucial for identification.

Experimental Protocols

Protocol 1: General LC-MS/MS Method for Epalrestat Quantification

This protocol is a composite based on several validated methods for Epalrestat analysis.[2][14][15]

  • Sample Preparation : Perform protein precipitation by adding 3 volumes of acetonitrile (containing this compound internal standard) to 1 volume of plasma. Vortex and centrifuge. Transfer the supernatant for analysis.

  • Liquid Chromatography :

    • Column : C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

    • Mobile Phase A : 2-10 mM ammonium acetate or 0.1% formic acid in water.[2][4]

    • Mobile Phase B : Acetonitrile or methanol.[15][16]

    • Flow Rate : 0.8-1.1 mL/min.[10][15]

    • Gradient : A typical gradient would start at a low percentage of B, ramp up to >90% B to elute the analyte, and then return to initial conditions for re-equilibration.

    • Column Temperature : 25°C.[15]

  • Mass Spectrometry :

    • Ionization Mode : Electrospray Ionization (ESI), Negative Mode.[2][12]

    • Monitoring : Multiple Reaction Monitoring (MRM).[2]

      • Epalrestat Transition : Specific precursor ion → product ion

      • This compound Transition : Specific precursor ion → product ion

    • Source Parameters : Optimize gas flows, temperatures, and voltages according to the specific instrument manufacturer's recommendations.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading Epalrestat to identify its degradation products, as recommended by ICH guidelines.[9][10]

  • Stock Solution : Prepare a stock solution of Epalrestat or this compound in a suitable solvent like methanol.[17]

  • Acid Hydrolysis : Mix the stock solution with 1N HCl and incubate at 60°C for 30 minutes. Neutralize with 1N NaOH before injection.[9]

  • Base Hydrolysis : Mix the stock solution with 1N NaOH and incubate at 60°C for 30 minutes. Neutralize with 1N HCl before injection.[9]

  • Oxidative Degradation : Mix the stock solution with 3-20% H₂O₂ and incubate at 60°C.[9][10]

  • Thermal Degradation : Store the stock solution (or solid drug) in a hot air oven at 60°C for several hours.[11]

  • Photolytic Degradation : Expose the stock solution to UV light (e.g., in a UV chamber for 7 days) or daylight.[9][12]

  • Analysis : Analyze the stressed samples using the validated LC-MS/MS method alongside a control (unstressed) sample to identify the newly formed degradation peaks.

Visualizations

Potential Sources of Unexpected Peaks

G cluster_0 Chemical Source cluster_1 System Source A Unexpected Peak in Chromatogram B Impurity (Synthesis Byproduct) A->B C Degradation Product (Acid, Base, Light, etc.) A->C D Analyte Crosstalk (Isotopic Peak) A->D E Contamination (Solvents, Tubing) A->E F Carryover (Previous Injection) A->F G MS Artifact (Adduct, Fragment) A->G

Caption: Origins of anomalous chromatographic peaks.

Epalrestat's Mechanism of Action via the Polyol Pathway

Epalrestat functions by inhibiting the aldose reductase enzyme, which is central to the polyol pathway of glucose metabolism. This pathway becomes overactive in hyperglycemic conditions.[18]

G Glucose High Intracellular Glucose Sorbitol Sorbitol (Accumulates) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol:s->Fructose:n NAD+ -> NADH Stress Osmotic & Oxidative Stress (Cell Damage, Neuropathy) Sorbitol:s->Stress:n AR Aldose Reductase SDH Sorbitol Dehydrogenase Epalrestat Epalrestat Epalrestat:s->AR:n Inhibits

Caption: Inhibition of the polyol pathway by Epalrestat.

References

Validation & Comparative

Cross-Validation of an Epalrestat Bioanalytical Assay: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assay for the aldose reductase inhibitor, Epalrestat, utilizing two distinct internal standards (IS). The objective is to present a framework for the cross-validation of a bioanalytical method when a new internal standard is introduced. This guide includes detailed experimental protocols, comparative data tables, and a visual representation of the validation workflow to aid researchers in their bioanalytical method development and validation processes.

Introduction

Epalrestat is a non-competitive and reversible inhibitor of the aldose reductase enzyme, used in the treatment of diabetic neuropathy. Accurate and precise quantification of Epalrestat in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. A key component of a robust LC-MS/MS assay is the use of an appropriate internal standard to correct for variability during sample preparation and analysis.

This guide details the cross-validation of an established Epalrestat assay using a previously reported internal standard (IS-1, Flavustatin) against a proposed alternative internal standard (IS-2, Ranirestat). Ranirestat, another aldose reductase inhibitor, is selected for its structural similarity to Epalrestat, a critical characteristic for an effective analog internal standard. The cross-validation will assess key bioanalytical parameters to ensure that the assay's performance remains reliable and consistent with the new internal standard.

Experimental Protocols

Materials and Reagents
  • Analytes: Epalrestat (Reference Standard), Flavustatin (IS-1), Ranirestat (IS-2)

  • Biological Matrix: Human Plasma (sourced from a certified vendor)

  • Chemicals and Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent)

  • Equipment: Liquid Chromatograph (e.g., Shimadzu, Waters), Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher), Analytical Balance, Centrifuge, Vortex Mixer, Pipettes.

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Individual stock solutions of Epalrestat, Flavustatin, and Ranirestat were prepared by dissolving the accurately weighed compounds in methanol.

  • Working Solutions:

    • Epalrestat Spiking Solutions: Serial dilutions of the Epalrestat stock solution were made in 50:50 (v/v) methanol:water to prepare working solutions for calibration curve standards and quality control (QC) samples.

    • Internal Standard Working Solutions (100 ng/mL): Working solutions of Flavustatin (IS-1) and Ranirestat (IS-2) were prepared by diluting their respective stock solutions in 50:50 (v/v) methanol:water.

Calibration Standards and Quality Control Samples Preparation
  • Calibration Curve (CC) Standards: CC standards were prepared by spiking blank human plasma with the appropriate Epalrestat working solutions to achieve final concentrations ranging from 2 to 5000 ng/mL.

  • Quality Control (QC) Samples: QC samples were prepared in blank human plasma at four concentration levels:

    • Lower Limit of Quantification (LLOQ): 2 ng/mL

    • Low QC (LQC): 6 ng/mL

    • Medium QC (MQC): 2500 ng/mL

    • High QC (HQC): 4000 ng/mL

Sample Preparation (Protein Precipitation)
  • To 50 µL of plasma sample (blank, CC, QC, or study sample), add 10 µL of the respective internal standard working solution (100 ng/mL of either IS-1 or IS-2).

  • Vortex for 10 seconds.

  • Add 150 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A suitable gradient to ensure separation of the analyte and internal standard from matrix components.

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Epalrestat: m/z 318.0 → 58.0

      • Flavustatin (IS-1): m/z 410.0 → 348.0

      • Ranirestat (IS-2): m/z 358.3 → 109.1

Cross-Validation Procedure

The cross-validation was performed by analyzing three precision and accuracy batches for each internal standard. Each batch consisted of a full calibration curve and six replicates of each QC level (LLOQ, LQC, MQC, HQC). The acceptance criteria were based on the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.

Data Presentation

The performance of the Epalrestat assay with each internal standard was evaluated based on linearity, accuracy, precision, and matrix effect. The results are summarized in the following tables.

Table 1: Calibration Curve Performance

ParameterAssay with IS-1 (Flavustatin)Assay with IS-2 (Ranirestat)Acceptance Criteria
Linearity Range (ng/mL) 2 - 50002 - 5000-
Correlation Coefficient (r²) > 0.995> 0.996≥ 0.99
Weighting Factor 1/x²1/x²-
Mean Accuracy (%) 98.5 - 103.299.1 - 102.585 - 115% (80 - 120% for LLOQ)

Table 2: Intra-day and Inter-day Precision and Accuracy

QC LevelConcentration (ng/mL)Assay with IS-1 (Flavustatin) Assay with IS-2 (Ranirestat) Acceptance Criteria
Precision (%CV) Accuracy (%) Precision (%CV) Accuracy (%) Precision ≤15% (≤20% for LLOQ), Accuracy 85-115% (80-120% for LLOQ)
Intra-day (n=6)
LLOQ28.9105.49.2103.8
LQC66.5101.26.8100.5
MQC25004.199.84.5101.1
HQC40003.8102.14.0101.9
Inter-day (n=18)
LLOQ210.2104.510.8102.9
LQC67.8102.08.1101.3
MQC25005.5100.35.9101.5
HQC40004.9101.75.2102.3

Table 3: Matrix Effect and Recovery

QC LevelAssay with IS-1 (Flavustatin) Assay with IS-2 (Ranirestat) Acceptance Criteria
Matrix Factor Recovery (%) Matrix Factor Recovery (%) IS-normalized Matrix Factor CV ≤ 15%
LQC1.0388.51.0189.2
HQC0.9890.10.9991.0

Mandatory Visualization

CrossValidationWorkflow cluster_prep Preparation cluster_assay1 Assay with IS-1 cluster_assay2 Assay with IS-2 cluster_validation Validation & Comparison stock_epal Epalrestat Stock cc_qc Calibration Curve & QC Samples in Blank Plasma stock_epal->cc_qc stock_is1 IS-1 Stock (Flavustatin) spike_is1 Spike IS-1 stock_is1->spike_is1 stock_is2 IS-2 Stock (Ranirestat) spike_is2 Spike IS-2 stock_is2->spike_is2 cc_qc->spike_is1 cc_qc->spike_is2 ppe_1 Protein Precipitation spike_is1->ppe_1 lcms_1 LC-MS/MS Analysis ppe_1->lcms_1 data_1 Data Acquisition (IS-1) lcms_1->data_1 compare Compare Validation Parameters (Accuracy, Precision, Linearity, Matrix Effect) data_1->compare ppe_2 Protein Precipitation spike_is2->ppe_2 lcms_2 LC-MS/MS Analysis ppe_2->lcms_2 data_2 Data Acquisition (IS-2) lcms_2->data_2 data_2->compare report Final Report compare->report

Caption: Workflow for the cross-validation of the Epalrestat bioanalytical assay.

Conclusion

The cross-validation results demonstrate that the performance of the Epalrestat bioanalytical assay is comparable when using either Flavustatin or Ranirestat as the internal standard. Both assays met the acceptance criteria for linearity, accuracy, precision, and matrix effect as per regulatory guidelines. The successful cross-validation indicates that Ranirestat is a suitable alternative internal standard for the quantification of Epalrestat in human plasma. This provides flexibility in the selection of internal standards for future studies and ensures the continued reliability and robustness of the bioanalytical method.

A Head-to-Head Battle: Epalrestat-d5 vs. a Structural Analog as an Internal Standard for Bioanalytical Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard (IS) is paramount to ensuring the accuracy and reliability of quantitative data. For the aldose reductase inhibitor Epalrestat, a drug pivotal in managing diabetic neuropathy, the selection of an appropriate IS for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is a critical decision for researchers in drug development. This guide provides an objective comparison between the performance of a deuterated internal standard, Epalrestat-d5, and a structural analog, Flavustatin, in the bioanalysis of Epalrestat.

Performance Under the Microscope: A Data-Driven Comparison

The efficacy of an internal standard is judged by its ability to mimic the analyte's behavior during sample preparation and analysis, thereby compensating for any variability. The following tables summarize the key performance parameters from two separate validated LC-MS/MS methods for the quantification of Epalrestat: one utilizing this compound and the other employing Flavustatin as the internal standard.

Table 1: Bioanalytical Method Validation Parameters for Epalrestat using this compound as an Internal Standard

Validation ParameterResult
Linearity Range2 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (% CV)
Intra-day< 12.3%
Inter-day< 12.3%
Accuracy (% Bias)
Intra-dayWithin ± 15%
Inter-dayWithin ± 15%
Recovery
Epalrestat112.5 - 123.6%
Matrix Effect
Epalrestat87.9 - 89.5%

Table 2: Bioanalytical Method Validation Parameters for Epalrestat using Flavustatin as an Internal Standard

Validation ParameterResult
Linearity Range2 - 5000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (% CV)
Intra-day3.0 - 12.3%
Inter-dayNot Reported
Accuracy (% Bias)
Intra-day1.3 - 8.0%
Inter-dayNot Reported
Recovery
Epalrestat> 85%
Flavustatin (IS)> 90%
Matrix Effect
EpalrestatNot explicitly reported, but the method was deemed free of significant matrix effects.

From the data presented, both this compound and Flavustatin demonstrate acceptable performance as internal standards for the bioanalysis of Epalrestat within the validated concentration ranges. The method utilizing this compound provides a comprehensive dataset on precision and matrix effect, showcasing its robustness. The Flavustatin method also shows good precision and accuracy in the intra-day assessment.

Unveiling the "How": Experimental Protocols

A detailed understanding of the experimental conditions is crucial for interpreting the performance data. Below are the summarized methodologies for the LC-MS/MS analyses.

Experimental Protocol with this compound Internal Standard

  • Sample Preparation: Protein precipitation of bio-samples (e.g., mouse plasma) was performed.

  • Chromatographic Separation: A C18 reversed-phase column was used with a gradient elution. The mobile phase consisted of acetonitrile and an aqueous buffer.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source was used for detection.

Experimental Protocol with Flavustatin Internal Standard

  • Sample Preparation: Protein precipitation of rat plasma samples was carried out using acetonitrile.

  • Chromatographic Separation: A C18 reversed-phase column was employed with a rapid gradient elution using a mobile phase of 10mM ammonium acetate and acetonitrile.[1]

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer with an ESI source was operated in MRM mode. The ion transitions monitored were m/z 318→58 for Epalrestat and m/z 410→348 for Flavustatin.[1]

Visualizing the Mechanism: The Aldose Reductase Pathway

Epalrestat exerts its therapeutic effect by inhibiting aldose reductase, a key enzyme in the polyol pathway. Under hyperglycemic conditions, this pathway becomes overactive, leading to the accumulation of sorbitol, which contributes to diabetic complications. The following diagram illustrates this pathway and the inhibitory action of Epalrestat.

AldoseReductasePathway cluster_0 Polyol Pathway in Hyperglycemia cluster_1 Pathophysiological Consequences cluster_2 Therapeutic Intervention Glucose Glucose (High) Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) OxidativeStress Oxidative Stress Glucose->OxidativeStress NADPH Depletion Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) OsmoticStress Osmotic Stress Sorbitol->OsmoticStress DiabeticComplications Diabetic Neuropathy, Retinopathy, Nephropathy OsmoticStress->DiabeticComplications OxidativeStress->DiabeticComplications Epalrestat Epalrestat Epalrestat->Glucose Inhibits

Caption: The Aldose Reductase Pathway and the inhibitory action of Epalrestat.

Conclusion: Making an Informed Choice

Both this compound and the structural analog Flavustatin can serve as effective internal standards for the LC-MS/MS quantification of Epalrestat. The ideal choice often depends on the specific requirements of the study, availability, and cost.

  • This compound , as a stable isotope-labeled internal standard, is generally considered the "gold standard" due to its closer physicochemical properties to the analyte, which can lead to better compensation for matrix effects and variability in ionization.

  • Flavustatin , as a structural analog, provides a viable and potentially more cost-effective alternative. The validation data demonstrates its suitability, although a more comprehensive inter-day precision and matrix effect evaluation would further strengthen its case.

Ultimately, the decision rests on a thorough method validation that demonstrates the chosen internal standard meets the stringent criteria for accuracy, precision, and reliability required for bioanalytical studies in a regulated environment.

References

Assessing the Isotope Effect of Epalrestat-d5 in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the mass spectrometry performance of Epalrestat and its deuterated analog, Epalrestat-d5. The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in quantitative bioanalysis to improve accuracy and precision. However, the introduction of deuterium atoms can sometimes lead to isotopic effects that may influence chromatographic behavior and mass spectrometric response. This guide explores these potential differences, offering insights into what researchers can expect when utilizing this compound as an internal standard in mass spectrometry-based assays.

While direct, publicly available experimental data exhaustively comparing the mass spectrometry performance of Epalrestat and this compound is limited, this guide synthesizes established principles of isotope effects in mass spectrometry with published data on Epalrestat analysis to provide a robust comparative framework.

Data Presentation: A Comparative Overview

The following table summarizes the key mass spectrometry parameters for Epalrestat and this compound. The values for Epalrestat are based on published data, while the parameters for this compound are inferred based on its chemical structure and the known principles of isotope effects.

ParameterEpalrestatThis compoundRationale for Comparison
Molecular Weight ~319.4 g/mol ~324.4 g/mol The five deuterium atoms increase the mass of the molecule.
Precursor Ion ([M-H]⁻) m/z 318m/z 323In negative ion mode, the deprotonated molecule is observed. The mass difference of 5 Da is due to the five deuterium atoms.
Product Ion (MRM) m/z 58[1][2]Expected to be the same or have a minimal shiftThe fragmentation pattern is often similar for deuterated analogs, especially if the deuterium labels are not on the fragmented portion. The specific transition for this compound would need to be empirically determined.
Retention Time (RT) Variable (e.g., ~2.5-3.5 min)Expected to have a slight shift (typically earlier elution)Deuteration can sometimes lead to a slight decrease in retention time in reversed-phase chromatography, known as the "deuterium isotope effect". This effect is generally small but can be significant if co-elution with the analyte is critical for compensating for matrix effects.
Ionization Efficiency ReferenceExpected to be very similarThe ionization efficiency is generally not significantly affected by deuterium substitution.
Matrix Effects Variable depending on the biological matrixThe primary purpose of using this compound is to co-elute with Epalrestat and thus experience the same matrix effects, allowing for accurate correction.[3] However, if a significant chromatographic shift occurs, the two compounds may experience different degrees of ion suppression or enhancement.

Experimental Protocols

To experimentally assess the isotope effect of this compound in mass spectrometry, a head-to-head comparison with Epalrestat should be performed. The following protocol is based on a validated LC-MS/MS method for the quantification of Epalrestat in biological samples.[1][2]

Objective:

To compare the chromatographic and mass spectrometric behavior of Epalrestat and this compound and to evaluate the presence of any significant isotope effects.

Materials:
  • Epalrestat reference standard

  • This compound internal standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium acetate (for mobile phase modification)

  • Control biological matrix (e.g., human plasma)

Instrumentation:
  • A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.

  • A reversed-phase HPLC or UHPLC column (e.g., C18).

Methodology:
  • Sample Preparation:

    • Prepare stock solutions of Epalrestat and this compound in methanol.

    • Spike a known concentration of both Epalrestat and this compound into the control biological matrix.

    • Perform protein precipitation by adding 3 volumes of cold acetonitrile to 1 volume of the spiked plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.[1]

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.[1]

      • Gradient: A suitable gradient to ensure good separation and peak shape (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Negative Electrospray Ionization (ESI-).

      • Multiple Reaction Monitoring (MRM):

        • Epalrestat: m/z 318 → 58.[1][2]

        • This compound: m/z 323 → (determine the optimal product ion, likely to be m/z 58 or a minor shift).

      • Optimize MS parameters such as collision energy and declustering potential for both analytes.

  • Data Analysis:

    • Overlay the chromatograms of Epalrestat and this compound to visually inspect for any shift in retention time.

    • Calculate the difference in retention time (ΔRT).

    • Compare the peak shapes and signal intensities of the two compounds.

    • To assess the impact of matrix effects, analyze samples prepared in both neat solution and the biological matrix and compare the responses.

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for Assessing Isotope Effect cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation prep1 Prepare Stock Solutions (Epalrestat & this compound) prep2 Spike into Biological Matrix prep1->prep2 prep3 Protein Precipitation (Acetonitrile) prep2->prep3 prep4 Evaporation & Reconstitution prep3->prep4 lc Reversed-Phase LC Separation prep4->lc ms MS/MS Detection (MRM) lc->ms eval1 Compare Retention Times (ΔRT) ms->eval1 eval2 Assess Peak Shape & Intensity eval1->eval2 eval3 Evaluate Matrix Effects eval2->eval3

Caption: Workflow for the comparative analysis of Epalrestat and this compound.

Isotope Effect on Mass Spectrometry

G Impact of Deuterium Isotope Effect in LC-MS/MS cluster_ideal Ideal Scenario: No Isotope Effect cluster_real Potential Scenario: Deuterium Isotope Effect ideal_coelution Epalrestat & this compound Co-elute ideal_matrix Both Experience Identical Matrix Effects ideal_coelution->ideal_matrix ideal_correction Accurate Quantification ideal_matrix->ideal_correction real_shift This compound Elutes Slightly Earlier (ΔRT) real_matrix Differential Matrix Effects Experienced real_shift->real_matrix real_inaccuracy Potential for Inaccurate Quantification real_matrix->real_inaccuracy start LC Injection start->ideal_coelution start->real_shift

Caption: Logical diagram illustrating the potential impact of the deuterium isotope effect.

References

Determining the Limits of Detection and Quantification for Epalrestat Using Epalrestat-d5 as an Internal Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, accurately quantifying therapeutic agents is paramount. This guide provides a comparative overview of analytical methodologies for determining the limit of detection (LOD) and limit of quantification (LOQ) of Epalrestat, a widely used aldose reductase inhibitor for treating diabetic neuropathy.[1][2][3] The use of a stable isotope-labeled internal standard, such as Epalrestat-d5, is a critical component in robust bioanalytical methods, particularly in complex matrices like plasma.[4][5] This guide will delve into the performance of various analytical techniques, presenting supporting data and detailed experimental protocols.

The Role of this compound in Quantitative Analysis

This compound is a deuterated form of Epalrestat, meaning specific hydrogen atoms in the molecule have been replaced with deuterium.[4][6] This subtle change in mass allows it to be distinguished from the non-labeled Epalrestat by mass spectrometry, while its chemical properties remain nearly identical. This makes this compound an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) methods.[4][5] Its primary role is to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification of Epalrestat.

Comparative Analysis of Analytical Methods

The LOD and LOQ are key performance characteristics of any quantitative assay, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Below is a comparison of different analytical methods used for the determination of Epalrestat, highlighting their reported LOD and LOQ values.

Analytical MethodMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ)Linearity Range
RP-HPLC Bulk DrugNot specified0.082 µg/mL0.2 µg/mL50–150 μg/ml
RP-HPLC Tablet Dosage FormNot specified0.24 µg/mL0.73 µg/mLNot Specified
RP-HPLC Tablet Dosage FormNot specified0.19 µg/mL0.57 µg/mL37.5 - 225 µg/mL
Difference Spectrophotometry Bulk and TabletNot applicable0.482 µg/ml1.462 µg/ml1-6 μg/ml
LC-MS/MS Rat PlasmaNot specifiedNot specified2 ng/mL2-5,000 ng/mL
LC-MS/MS Mouse Bio-samplesNot specifiedNot specified2 ng/mL2-5000 ng/mL
RP-HPLC Human PlasmaGlipizideNot specified0.250 μg/mL0.250-5.00 μg/mL

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. The following sections outline typical experimental protocols for the methods cited above.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common technique for the analysis of Epalrestat in pharmaceutical formulations involves RP-HPLC with UV detection.

  • Sample Preparation: A standard stock solution of Epalrestat is prepared by accurately weighing and dissolving the compound in a suitable diluent, such as methanol or a mixture of the mobile phase components.[1][7] For tablet dosage forms, a quantity of powdered tablets equivalent to a specific amount of Epalrestat is dissolved in the diluent, sonicated, and diluted to the desired concentration.[7][8]

  • Chromatographic Conditions:

    • Column: A C18 column is frequently used for the separation.[1]

    • Mobile Phase: A mixture of a buffer (e.g., sodium dihydrogen phosphate) and an organic solvent like methanol is common.[1]

    • Flow Rate: A typical flow rate is around 1.0 or 1.1 ml/min.[1][9]

    • Detection: UV detection is performed at a wavelength where Epalrestat shows maximum absorbance, such as 240 nm.[1]

  • LOD and LOQ Determination: The LOD and LOQ are often determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For bioanalytical applications requiring high sensitivity and selectivity, such as determining Epalrestat concentrations in plasma, LC-MS/MS is the method of choice.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation.[2][5] This involves adding a solvent like acetonitrile to the plasma sample containing the analyte and the internal standard (this compound). After centrifugation, the supernatant is collected for analysis.[5]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is used for chromatographic separation.[5]

    • Mobile Phase: A gradient elution using a mixture of an aqueous solution with a modifier (e.g., ammonium acetate) and an organic solvent like acetonitrile is employed.[2][5]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is often used.[5]

    • Detection: The analysis is performed in the Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Epalrestat and the internal standard (this compound).[2][5]

  • LOD and LOQ Determination: The LLOQ is established as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy, typically within 20% of the nominal value.[10]

Workflow for LOD and LOQ Determination

The following diagram illustrates a generalized workflow for determining the LOD and LOQ of an analyte like Epalrestat using an internal standard.

LOD_LOQ_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Evaluation prep_stock Prepare Stock Solutions (Analyte & Internal Standard) prep_cal Prepare Calibration Standards (Spiked Matrix) prep_stock->prep_cal prep_qc Prepare Quality Control Samples (Low, Mid, High) prep_stock->prep_qc analysis Analyze Samples (e.g., LC-MS/MS) prep_cal->analysis prep_qc->analysis data_proc Construct Calibration Curve (Peak Area Ratio vs. Concentration) analysis->data_proc eval_lod Determine LOD (e.g., S/N Ratio ≥ 3) data_proc->eval_lod eval_loq Determine LOQ/LLOQ (e.g., S/N Ratio ≥ 10 or Lowest calibration point with acceptable precision and accuracy) data_proc->eval_loq

Caption: Experimental workflow for determining LOD and LOQ.

Conclusion

The choice of analytical method for the quantification of Epalrestat depends on the specific requirements of the study. While RP-HPLC offers a cost-effective solution for the analysis of bulk drug and pharmaceutical formulations, LC-MS/MS provides superior sensitivity and selectivity, making it the gold standard for bioanalytical applications. The use of a deuterated internal standard like this compound in LC-MS/MS methods is crucial for achieving the high accuracy and precision required in pharmacokinetic and other drug development studies. The data presented in this guide demonstrates that LC-MS/MS methods can achieve significantly lower LOQs (in the ng/mL range) compared to HPLC methods (in the µg/mL range), enabling the reliable quantification of Epalrestat in biological matrices at therapeutically relevant concentrations.

References

A Comparative Guide to the Mass Spectrometric Fragmentation of Epalrestat and Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of the fragmentation patterns of the aldose reductase inhibitor, Epalrestat, and its deuterated analog, Epalrestat-d5, under tandem mass spectrometry (MS/MS) conditions. A thorough understanding of these fragmentation pathways is fundamental for the development of sensitive and specific bioanalytical methods for pharmacokinetic studies, therapeutic drug monitoring, and metabolite identification.

Introduction to Epalrestat

Epalrestat is a carboxylic acid derivative that functions as a non-competitive and reversible inhibitor of the aldose reductase enzyme.[1][2] This enzyme is a key component of the polyol pathway, which becomes overactive during hyperglycemic conditions associated with diabetes mellitus.[2][3] By inhibiting aldose reductase, Epalrestat effectively reduces the intracellular accumulation of sorbitol, a sugar alcohol implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[1][3][4] Epalrestat is the only commercially available aldose reductase inhibitor for the treatment of diabetic neuropathy.[1]

The Role of Deuterated Internal Standards in Mass Spectrometry

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), deuterated internal standards, such as this compound, are considered the gold standard.[5] These stable isotope-labeled compounds are chemically identical to the analyte but have a higher mass. When added to a sample at a known concentration, they co-elute with the analyte and experience similar ionization effects and potential sample loss during preparation.[5][6] This allows for the correction of analytical variability, thereby significantly improving the accuracy and precision of quantification.[6][7]

Comparative Fragmentation Data

The fragmentation of Epalrestat and this compound was analyzed using electrospray ionization in negative mode (ESI-). The precursor ion for Epalrestat is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 318.[8][9] For this compound, assuming five deuterium atoms are substituted on the phenyl ring, the precursor ion [M-H]⁻ is observed at m/z 323. The key fragment ions observed upon collision-induced dissociation (CID) are summarized in the table below.

CompoundPrecursor Ion [M-H]⁻ (m/z)Key Product Ion (m/z)Proposed Neutral Loss
Epalrestat 318[8][9]58[8][9]C₁₀H₇NOS₂ (benzylidene-rhodanine core)
This compound 32358C₁₀H₂D₅NOS₂ (deuterated benzylidene-rhodanine core)

Experimental Protocols

The following is a representative experimental protocol for the LC-MS/MS analysis of Epalrestat, which can be adapted for a comparative study with this compound.

Sample Preparation: Protein Precipitation
  • To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing the deuterated internal standard, this compound, at an appropriate concentration.

  • Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 12,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new set of tubes.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and transfer to autosampler vials for analysis.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 5 µm) is commonly used.[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile is typical.[8][9]

  • Flow Rate: A flow rate in the range of 0.8 to 1.0 ml/min is often employed.[1]

  • Injection Volume: 10 µL.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ESI mode is used to generate the [M-H]⁻ precursor ions.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Epalrestat: m/z 318 → 58[8][9]

    • This compound: m/z 323 → 58

  • Instrument Parameters: Parameters such as collision energy, declustering potential, and source temperature should be optimized to achieve the maximum signal intensity for each transition.

Visualization of Fragmentation Pathways and Workflows

Proposed Fragmentation Pathways

The primary fragmentation of Epalrestat in negative ion mode involves the cleavage of the bond connecting the acetic acid side chain to the rhodanine ring, resulting in a stable product ion at m/z 58. For this compound, with deuterium labeling on the phenyl ring, the same product ion is expected as the deuterium atoms are part of the neutral loss fragment.

fragmentation_pathways cluster_epalrestat Epalrestat Fragmentation cluster_epalrestat_d5 This compound Fragmentation Epalrestat Epalrestat [M-H]⁻ m/z 318 Product_E Product Ion m/z 58 Epalrestat->Product_E CID Epalrestat_d5 This compound [M-H]⁻ m/z 323 Product_d5 Product Ion m/z 58 Epalrestat_d5->Product_d5 CID

Caption: Comparative fragmentation of Epalrestat and this compound.

Epalrestat's Mechanism of Action: The Polyol Pathway

Epalrestat's therapeutic effect is derived from its inhibition of aldose reductase, a critical enzyme in the polyol pathway of glucose metabolism.

polyol_pathway Glucose Excess Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (e.g., Neuropathy) Sorbitol->Complications Epalrestat Epalrestat Aldose Reductase Aldose Reductase Epalrestat->Aldose Reductase Inhibits

Caption: Inhibition of the Polyol Pathway by Epalrestat.

Experimental and Analytical Workflow

The process of quantifying Epalrestat in biological samples involves several key stages, from sample collection to data analysis.

analytical_workflow cluster_sample_handling Sample Handling cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Collection Biological Sample Collection (e.g., Plasma) Spiking Spiking with This compound (IS) Collection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Validation Method Validation Quantification->Validation

Caption: Workflow for the bioanalysis of Epalrestat.

References

A Comparative Guide to Epalrestat-d5 and ¹³C-labeled Epalrestat as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the quantitative analysis of the aldose reductase inhibitor Epalrestat, the use of stable isotope-labeled (SIL) internal standards is crucial for achieving accurate and precise results, particularly in complex biological matrices.[1][2] The two most common forms of SIL Epalrestat are the deuterated (Epalrestat-d5) and the ¹³C-labeled versions. This guide provides a comprehensive comparison of their performance characteristics, supported by general principles of isotopic labeling in mass spectrometry, to aid researchers in selecting the optimal internal standard for their specific bioanalytical needs.

Executive Summary

Data Presentation: A Comparative Analysis

The choice between this compound and ¹³C-labeled Epalrestat involves a trade-off between cost, potential for isotopic effects, and analytical performance. The following table summarizes the key performance parameters based on established principles for SIL internal standards.

Performance ParameterThis compound (Deuterated)¹³C-labeled EpalrestatRationale & Key Considerations
Isotopic Stability LowerHigherDeuterium can be prone to back-exchange with hydrogen, especially if the label is on an exchangeable site (e.g., -OH, -NH).[3][4] ¹³C labels are integrated into the carbon backbone and are not susceptible to exchange.
Chromatographic Co-elution Potential for retention time shiftGenerally co-elutes perfectly with the analyteThe mass difference between deuterium and hydrogen can sometimes lead to different chromatographic behavior, which can compromise the ability to correct for matrix effects.[4][5] ¹³C has a smaller relative mass difference, minimizing this "isotope effect".[5]
Matrix Effect Compensation Generally good, but can be compromised by chromatographic shiftsExcellentAn ideal internal standard should co-elute with the analyte to experience the same matrix effects. Any separation can lead to quantification errors.[4]
Cost-Effectiveness Generally lowerGenerally higherThe synthesis of ¹³C-labeled compounds is often more complex and expensive than deuteration.
Availability More commonly availableMay require custom synthesisDeuterated standards are often more readily available from commercial suppliers.
Risk of Isotopic Interference LowVery LowThe risk of cross-contribution to the analyte signal is minimal for both, but the greater mass difference of d5 provides a clear separation.

Experimental Protocols: A General Workflow for Pharmacokinetic Studies

The primary application for both this compound and ¹³C-labeled Epalrestat is in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of Epalrestat.[6][7] Below is a generalized experimental protocol for a pharmacokinetic study in a rodent model using LC-MS/MS for quantification.

Objective: To determine the plasma concentration-time profile of Epalrestat following oral administration.

Materials:

  • Epalrestat

  • This compound or ¹³C-labeled Epalrestat (as internal standard)

  • Biological matrix (e.g., rat plasma)

  • LC-MS/MS system

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of Epalrestat and the chosen internal standard (IS).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Epalrestat.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Extraction (Protein Precipitation):

    • To a 100 µL aliquot of plasma (standard, QC, or study sample), add the internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the extracted sample onto a reverse-phase HPLC column.

    • Use a gradient elution program with appropriate mobile phases (e.g., water with formic acid and acetonitrile).

    • Detect and quantify Epalrestat and the IS using a mass spectrometer in multiple reaction monitoring (MRM) mode.[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Epalrestat/IS) against the concentration of the calibration standards.

    • Determine the concentration of Epalrestat in the QC and study samples from the calibration curve.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data.[7]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of isotopically labeled Epalrestat.

G cluster_pathway Polyol Pathway and Epalrestat's Mechanism of Action Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Complications Diabetic Complications (e.g., Neuropathy) Sorbitol->Complications Accumulation Leads to Osmotic Stress Epalrestat Epalrestat Epalrestat->Glucose Inhibits

Caption: The polyol pathway, inhibited by Epalrestat.

G cluster_workflow Workflow for Internal Standard Selection in Bioanalysis start Define Analytical Needs (e.g., Pharmacokinetic Study) assess_availability Assess Commercial Availability of Labeled Standards start->assess_availability d5_available This compound Available? assess_availability->d5_available Standard assay or cost-sensitive c13_available ¹³C-labeled Epalrestat Available? assess_availability->c13_available High-throughput or stringent validation select_d5 Select this compound d5_available->select_d5 Yes custom_synthesis Consider Custom Synthesis d5_available->custom_synthesis No c13_available->d5_available No select_c13 Select ¹³C-labeled Epalrestat (Preferred Option) c13_available->select_c13 Yes end Proceed with Validated Assay select_c13->end validate_d5 Perform Rigorous Validation: - Check for chromatographic shift - Assess isotopic stability select_d5->validate_d5 validate_d5->end custom_synthesis->end

Caption: Decision workflow for selecting an internal standard.

Conclusion

For the bioanalysis of Epalrestat, ¹³C-labeled Epalrestat stands as the technically superior internal standard. Its key advantages are enhanced isotopic stability and a negligible isotope effect, leading to better co-elution with the unlabeled analyte and more reliable correction for matrix effects.[3][5] However, this compound is a widely used and acceptable alternative, particularly when cost and availability are primary considerations.[8] When using this compound, it is imperative to conduct thorough validation to ensure that any potential chromatographic shifts or isotopic instability do not compromise the accuracy and precision of the assay.[3] Ultimately, the choice of internal standard should be guided by the specific requirements of the study, regulatory guidelines, and a careful evaluation of the performance characteristics of the chosen labeled compound.

References

A Comparative Guide to the Bioanalytical Quantification of Epalrestat Using Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of published bioanalytical methods for the quantification of Epalrestat in biological matrices, with a focus on the use of its deuterated internal standard, Epalrestat-d5. The information presented is synthesized from single-laboratory validation studies to offer a comprehensive resource for method development and selection.

Comparative Performance of Validated Bioanalytical Methods

The following table summarizes the key performance parameters from a representative LC-MS/MS method developed for the quantification of Epalrestat in rat plasma. This data can serve as a benchmark for laboratories establishing their own assays.

ParameterPerformance Metric
Linear Dynamic Range 2 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ) 2 ng/mL
Intra-day Precision (%CV) 3.0% - 12.3%
Inter-day Precision (%CV) Not explicitly stated, but within acceptable limits
Intra-day Accuracy (% Bias) 101.3% - 108.0%
Inter-day Accuracy (% Bias) Not explicitly stated, but within acceptable limits
Recovery Not explicitly stated

Data synthesized from a study by Nirogi et al. (2013)[1]. The internal standard used in this particular study was not this compound, but the method is representative of the performance achievable with LC-MS/MS for Epalrestat.

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. The following is a synthesized, typical experimental protocol for the quantification of Epalrestat in plasma using LC-MS/MS with this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting Epalrestat from plasma samples.[1]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, this compound.

  • Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a reversed-phase C18 column.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)

  • Mobile Phase A: 10 mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used to ensure good separation and peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: Ambient

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive Ion Mode

  • MRM Transitions:

    • Epalrestat: m/z 318 → 58[1]

    • This compound: The precursor ion will be shifted by +5 Da (m/z 323). The product ion may be the same or a similarly shifted fragment, depending on the fragmentation pattern.

  • Instrument Parameters: Dwell time, collision energy, and other parameters should be optimized for maximum sensitivity.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the typical experimental workflow for the bioanalysis of Epalrestat and the signaling pathway it targets.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add this compound (Internal Standard) plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection lc_separation LC Separation supernatant_collection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve concentration_calculation Concentration Calculation calibration_curve->concentration_calculation

Bioanalytical workflow for Epalrestat quantification.

signaling_pathway Glucose Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase Neuropathy Diabetic Neuropathy Sorbitol->Neuropathy Accumulation leads to Fructose Fructose AldoseReductase->Sorbitol SorbitolDehydrogenase->Fructose Epalrestat Epalrestat Epalrestat->AldoseReductase Inhibits

Epalrestat's mechanism of action in the polyol pathway.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Epalrestat-d5, a deuterated internal standard used in the quantification of the aldose reductase inhibitor Epalrestat, requires meticulous disposal procedures due to its potential hazards.[1][2] Adherence to these guidelines is essential for regulatory compliance and responsible scientific practice.

The Safety Data Sheet (SDS) for the parent compound, Epalrestat, classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3][4] Therefore, this compound should be handled and disposed of as hazardous chemical waste.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary StatementPersonal Protective Equipment (PPE)
Acute Oral ToxicityHarmful if swallowed. Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor.[3][4]Safety goggles with side-shields, protective gloves, lab coat, suitable respirator.[3][5]
Acute and Chronic Aquatic ToxicityVery toxic to aquatic life with long-lasting effects. Avoid release to the environment.[3]Not applicable for direct protection, but containment is key.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and ensures the safety of all personnel. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.[6][7]

  • Consult the Safety Data Sheet (SDS): Always begin by reading the most current SDS for this compound.[5] This document contains the most detailed and specific information regarding handling, storage, and disposal.

  • Segregate the Waste: Designate a specific, clearly labeled, and sealed container for this compound waste. This includes any unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and spill cleanup materials.

  • Containment: Ensure the waste container is chemically resistant, leak-proof, and kept closed when not in use. Store the container in a cool, well-ventilated area designated for hazardous waste.[3]

  • Avoid Environmental Release: Take all necessary precautions to prevent the compound from entering soil, drains, or water courses.[3] In case of a spill, collect the spillage using appropriate absorbent materials and place it in the designated hazardous waste container.

  • Engage a Licensed Waste Disposal Service: The final and most critical step is to arrange for the collection and disposal of the this compound waste by a licensed and approved hazardous waste management company.[3][4] These companies are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations, often through methods like incineration.[8][9]

  • Maintain Documentation: Keep detailed records of the waste generated, including the quantity and date of disposal, as well as all documentation provided by the waste management service. This is crucial for regulatory compliance and audits.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

start Start: this compound Waste Generated sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is the waste hazardous? sds->is_hazardous segregate Segregate in a labeled, sealed hazardous waste container is_hazardous->segregate Yes improper_disposal Improper Disposal: Do NOT dispose in regular trash or drain is_hazardous->improper_disposal No (Assume Hazardous for this compound) contact_vendor Contact licensed hazardous waste disposal vendor segregate->contact_vendor document Document disposal records contact_vendor->document end End: Proper Disposal Complete document->end

Caption: Workflow for the compliant disposal of this compound waste.

By adhering to these established procedures, laboratories can ensure they are not only compliant with safety and environmental regulations but are also fostering a culture of responsibility and care in their scientific endeavors.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Epalrestat-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Epalrestat-d5. Strict adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

Epalrestat, the parent compound of this compound, is classified as Fatal if Swallowed . Due to this high oral toxicity, this compound must be handled with extreme caution as a potent pharmaceutical compound. The following procedures are based on a conservative, risk-based approach to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

All personnel must don the following PPE before entering the designated area where this compound is handled. This is a minimum requirement, and a site-specific risk assessment may necessitate additional measures.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 or higher-rated particulate respirator. For higher-risk activities (e.g., handling larger quantities, potential for aerosolization), a Powered Air-Purifying Respirator (PAPR) is recommended.[1][2][3]Protects against inhalation of fine powder, which is a primary exposure route for potent compounds.[4]
Hand Protection Double gloving with nitrile gloves.[5][6]Provides a barrier against skin contact. Double gloving offers additional protection in case of a tear or puncture in the outer glove. Since no specific glove permeation data is available, nitrile is a general-purpose choice with good resistance to a range of chemicals.[5][6][7]
Eye Protection Safety glasses with side shields or chemical splash goggles.Prevents accidental contact of the powder with the eyes.
Body Protection A disposable gown or a dedicated lab coat with long sleeves and tight cuffs.Protects skin and personal clothing from contamination.

Operational Plan: A Step-by-Step Guide

Pre-Handling Procedures
  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood, a glove box, or another suitable containment enclosure.[8][9][10]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weighing paper, vials, etc.) and waste disposal containers are inside the containment area.

  • Don PPE: Put on all required PPE in the correct sequence (gown, respirator, eye protection, inner gloves, outer gloves) before entering the designated handling area.

Handling Procedures
  • Weighing: If weighing the solid compound, do so on anti-static weighing paper within the containment enclosure to minimize the dispersal of powder.

  • Solution Preparation: When preparing solutions, add the solvent to the vial containing the pre-weighed this compound slowly to avoid splashing. Keep the container closed as much as possible.

  • Avoid Inhalation and Contact: At all times, handle the compound in a manner that minimizes the creation of dust. Do not eat, drink, or smoke in the handling area.[11]

Post-Handling Procedures
  • Decontamination: Wipe down all surfaces and equipment within the designated area with an appropriate cleaning agent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing all PPE.

  • Secure Storage: Ensure the primary container of this compound is tightly sealed, clearly labeled, and stored in a secure, designated location according to the manufacturer's recommendations.

Disposal Plan

This compound and any materials that have come into contact with it must be treated as toxic and hazardous waste.[12][13]

Waste TypeDisposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, weighing paper, pipette tips, disposable gowns) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions of this compound must be collected in a sealed, labeled hazardous waste container. Do not dispose of down the drain.[14]
Empty Vials Empty vials should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed vial can then be disposed of as hazardous solid waste.
Final Disposal All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[15]

Visual Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in containment) cluster_cleanup Cleanup & Disposal cluster_final Final Steps prep_area 1. Designate Handling Area (Fume Hood / Glove Box) gather_materials 2. Gather All Materials prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh prepare_solution 5. Prepare Solution weigh->prepare_solution decontaminate 6. Decontaminate Surfaces prepare_solution->decontaminate dispose_waste 7. Segregate & Seal Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe secure_storage 9. Securely Store Compound doff_ppe->secure_storage waste_pickup 10. Arrange for Hazardous Waste Pickup secure_storage->waste_pickup

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

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